HIV-1 integrase inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22F2N4O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(5-hydroxypentyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22F2N4O4/c22-14-6-5-13(16(23)9-14)11-26-20(29)17-18(24)15-8-12(4-2-1-3-7-28)10-25-19(15)27(31)21(17)30/h5-6,8-10,28,31H,1-4,7,11,24H2,(H,26,29) |
InChI Key |
KDSNFIUIIYYHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCO)N(C2=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Discovery and Synthesis of a Potent HIV-1 Integrase Inhibitor
A deep dive into the chemical architecture and biological efficacy of a novel HIV-1 integrase strand transfer inhibitor, designated as inhibitor 3, reveals a significant advancement in the quest for more effective antiretroviral therapies. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, facilitating the insertion of the viral genome into the host cell's DNA. Inhibiting this process is a key strategy in modern antiretroviral therapy. The subject of this guide, HIV-1 integrase inhibitor 3, also identified as compound 4c in seminal research, has emerged as a potent inhibitor of the strand transfer step of this integration process.
Quantitative Efficacy and Antiviral Potency
The biological activity of this compound has been rigorously quantified, demonstrating its high potency against both the wild-type enzyme and clinically relevant mutant strains. This inhibitor is a formidable HIV-1 integrase strand transfer (INST) inhibitor, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) of 2.7 nM[1][2][3][4][][6]. Furthermore, it maintains significant antiviral potency against the challenging Q148H/G140S mutant strain, with a half-maximal effective concentration (EC50) of 7 nM[1][3][4].
| Parameter | Value | Target |
| IC50 | 2.7 nM | HIV-1 Integrase Strand Transfer |
| EC50 | 7 nM | Q148H/G140S Mutant HIV-1 |
Experimental Protocols
The determination of the inhibitory activity of this compound relies on established and validated experimental protocols.
HIV-1 Integrase Strand Transfer Assay
This in vitro assay is fundamental to quantifying the inhibitory effect on the strand transfer reaction catalyzed by HIV-1 integrase.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared, often labeled with a fluorescent or radioactive marker for detection.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase enzyme, the DNA substrate, and a divalent metal cofactor, usually Mg2+ or Mn2+.
-
Inhibitor Addition: The this compound is added to the reaction mixture at varying concentrations.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow the strand transfer reaction to proceed.
-
Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of strand transfer product is quantified to determine the extent of inhibition at each inhibitor concentration.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.
Antiviral Activity Assay (MT-4 Cells)
To assess the inhibitor's efficacy in a cellular context, an antiviral assay using a human T-cell line, such as MT-4, is employed.
-
Cell Culture: MT-4 cells are cultured in an appropriate medium.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1, including mutant strains like Q148H/G140S.
-
Inhibitor Treatment: The infected cells are treated with serial dilutions of this compound.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Viral Replication Measurement: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is determined from the dose-response data.
Discovery and Synthesis Pathway
The discovery of this compound is rooted in a systematic exploration of carbamoyl pyridone derivatives. This class of compounds has been a fertile ground for the development of potent integrase inhibitors, including the clinically approved drug dolutegravir. The synthesis of inhibitor 3 is a multi-step process that can be achieved through various synthetic routes, with one notable approach involving the arylation of 2-acyl furans.
Mechanism of Action: A Visual Representation
This compound functions by binding to the active site of the integrase enzyme, specifically chelating the divalent metal ions that are essential for its catalytic activity. This action effectively blocks the strand transfer step, preventing the integration of viral DNA into the host genome.
The discovery and detailed characterization of this compound represent a significant contribution to the field of antiretroviral drug discovery. Its high potency and activity against resistant strains underscore the potential of the carbamoyl pyridone scaffold for developing next-generation HIV therapies. Further research and clinical development will be crucial to fully realize the therapeutic potential of this promising compound.
References
mechanism of action of novel HIV-1 integrase inhibitors
An in-depth technical guide for researchers, scientists, and drug development professionals on the .
Introduction: The Critical Role of HIV-1 Integrase
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is one of the three essential enzymes required for viral replication, alongside reverse transcriptase and protease.[1] It is responsible for inserting the viral DNA, produced by reverse transcription, into the host cell's genome, a process known as integration.[1][2] This step is crucial for establishing a stable, lifelong infection and the subsequent production of new viral particles. Because there is no functional equivalent of integrase in human cells, it represents a highly attractive and specific target for antiretroviral therapy.[1][3]
The integration process is a two-step catalytic reaction:
-
3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA (at the long terminal repeats, or LTRs) and removes a dinucleotide from each 3' end. This exposes a reactive hydroxyl group (-OH) on a conserved cytosine-adenine (CA) sequence.[1][4]
-
Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and integrase, is transported into the nucleus. Here, integrase facilitates a nucleophilic attack from the exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host cell's chromosomal DNA.[1] This covalently links the viral DNA to the host genome, after which cellular repair machinery completes the process.[1][4]
Inhibitors of this process are broadly categorized based on the specific step and mechanism they disrupt.
Integrase Strand Transfer Inhibitors (INSTIs): The Established Mechanism
The first and most clinically established class of integrase inhibitors are the Integrase Strand Transfer Inhibitors (INSTIs). This class includes the FDA-approved drugs Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir.[5]
Mechanism of Action
INSTIs function by targeting the catalytic active site of the integrase enzyme specifically during the strand transfer step.[2] Their mechanism relies on binding to the integrase-viral DNA complex, known as the intasome.[6][7] Within the active site, INSTIs chelate the two divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity of the enzyme. By coordinating these metal ions, INSTIs prevent the binding of the target host DNA and block the crucial strand transfer reaction.[6] This effectively "traps" the pre-integration complex in the cytoplasm, preventing the permanent integration of the viral genome.[6][8] A key feature of INSTIs is their high specificity for the strand transfer step, with minimal to no effect on the 3'-processing reaction.[7]
Visualization: HIV-1 Integration & INSTI Mechanism
Caption: Mechanism of classic INSTIs, which block the strand transfer step.
Quantitative Data: Clinically Approved INSTIs
| Inhibitor | Target | IC₅₀ / EC₅₀ | Reference(s) |
| Raltegravir (RAL) | Strand Transfer | IC₅₀: 2-7 nM | [9] |
| Elvitegravir (EVG) | Strand Transfer | EC₅₀: 54 nM | [3] |
| Dolutegravir (DTG) | Strand Transfer | IC₅₀: 7.5 nM | [9] |
| Bictegravir (BIC) | Strand Transfer | IC₅₀: 1.5 - 2.4 nM | [3][9] |
IC₅₀: Half maximal inhibitory concentration in biochemical assays. EC₅₀: Half maximal effective concentration in cell-based assays.
Experimental Protocols
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant IN.
-
Principle: A biotin-labeled donor DNA (mimicking the viral LTR) is integrated into a digoxin-labeled target DNA by the integrase enzyme. The resulting product, containing both biotin and digoxin, is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.[10]
-
Methodology:
-
Plate Coating: Streptavidin-coated 96-well microplates are prepared.
-
Complex Formation: Recombinant HIV-1 integrase is incubated with the biotinylated donor DNA substrate in a reaction buffer containing a divalent cation (e.g., Mn²⁺ or Mg²⁺) to allow the formation of the integrase-DNA complex.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., an INSTI) are added to the wells and incubated.
-
Reaction Initiation: The strand transfer reaction is initiated by adding the digoxin-labeled target DNA substrate. The plate is incubated at 37°C for 30-60 minutes.
-
Capture & Detection: The reaction is stopped. The contents are transferred to the streptavidin plate to capture the biotin-labeled DNA. After washing to remove unbound components, an HRP-conjugated anti-digoxin antibody is added.
-
Readout: Following another wash step, a TMB substrate is added, and the reaction is stopped with acid. The absorbance is read at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.[10]
-
This assay determines if a compound inhibits the 3'-processing activity of integrase.
-
Principle: A double-stranded DNA substrate mimicking the HIV-1 LTR has a biotin label on the 3' end of one strand. Integrase cleaves the terminal two nucleotides, releasing the biotin label from the main substrate. The amount of unprocessed substrate remaining is quantified by real-time PCR. An effective 3'-processing inhibitor will result in more unprocessed substrate and thus an earlier cycle threshold (Ct) value.[11][12]
-
Methodology:
-
Reaction Setup: Recombinant HIV-1 integrase is incubated with the 3'-biotinylated LTR substrate in reaction buffer at 37°C, in the presence or absence of the test inhibitor.
-
Capture: The reaction mixture is transferred to an avidin-coated tube or plate. The unprocessed LTR substrate (still containing the biotin) binds to the avidin. The processed substrate and cleaved biotinylated dinucleotides are washed away.
-
Quantification: The amount of bound, unprocessed LTR substrate is quantified using real-time PCR with primers and a probe specific for the LTR sequence.
-
Analysis: A decrease in 3'-processing activity due to an inhibitor results in a lower Ct value (more signal) compared to the no-inhibitor control.[11]
-
Allosteric Integrase Inhibitors (ALLINIs): A Novel Dual Mechanism
A newer, highly promising class of compounds are the Allosteric Integrase Inhibitors (ALLINIs), also known as LEDGINs (for LEDGF/p75 INteraction inhibitors).[13][14] These compounds do not target the catalytic active site. Instead, they bind to a different location on the integrase enzyme, leading to a unique, dual mechanism of action that affects both the early and late stages of the viral life cycle.[14][15][16]
Mechanism of Action
ALLINIs bind to a pocket at the dimer interface of the integrase catalytic core domain (CCD).[13] This site is critically important because it is the same location where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds. LEDGF/p75 acts as a chromatin-tethering factor, guiding the pre-integration complex to integrate into active genes.[13][15] By binding to this site, ALLINIs induce two distinct antiviral effects.
-
Early-Phase Effect (Integration Retargeting): When present in a newly infected cell, ALLINIs compete with LEDGF/p75 for binding to integrase.[13] This disrupts the normal tethering process, leading to a significant reduction in integration into gene-dense regions of the chromatin.[17][18] While this does not completely block integration, it retargets it to less favorable locations, impacting viral replication.[17]
-
Late-Phase Effect (Defective Maturation): The primary and more potent mechanism of ALLINIs occurs during the late phase of replication, when new virus particles are being assembled.[14][16] The binding of an ALLINI to one integrase dimer induces a conformational change that promotes aberrant, uncontrolled hyper-multimerization of integrase proteins within the budding virion.[14][19] This action is detrimental to the proper formation of the viral core.[16] The resulting virus particles are morphologically defective and non-infectious. Upon entering a new cell, these particles exhibit severe blocks in reverse transcription and are unable to complete integration.[16]
Visualization: ALLINI Dual Mechanism of Action
Caption: Dual mechanism of ALLINIs in both early and late viral phases.
Quantitative Data: Representative ALLINIs
| Inhibitor | Target | IC₅₀ | EC₅₀ (Antiviral) | Reference(s) |
| GS-9822 | IN-LEDGF/p75 Interaction | 70 nM | ~5 nM | [17][18][20] |
| Pirmitegravir (PIR) | IN-LEDGF/p75 Interaction | Kᴅ: ~24 nM | Potent (nM range) | [19] |
| BI-1001 | IN-LEDGF/p75 Interaction | 1-2 µM | 5.8 µM | [13][16] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Kᴅ: Dissociation constant.
Experimental Protocols
This assay measures the direct inhibition of the interaction between integrase and LEDGF/p75.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays use two different tags on the interacting proteins (e.g., His₆-tag on IN and FLAG-tag on LEDGF/p75). Corresponding antibodies conjugated to a donor (e.g., Eu-cryptate) and an acceptor (e.g., XL665) fluorophore are added. When IN and LEDGF/p75 interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal. An inhibitor (ALLINI) will disrupt the interaction, leading to a loss of signal.[17][21]
-
Methodology:
-
Reaction Setup: Recombinant His₆-tagged IN and FLAG-tagged LEDGF/p75 are incubated in a microplate well with serial dilutions of the test compound (ALLINI).
-
Antibody Addition: Anti-His₆ antibody conjugated to the HTRF donor and anti-FLAG antibody conjugated to the HTRF acceptor are added.
-
Incubation: The plate is incubated for several hours at room temperature to allow the interaction and antibody binding to reach equilibrium.
-
Readout: The plate is read on an HTRF-compatible reader. The signal is directly proportional to the amount of IN-LEDGF/p75 interaction. The IC₅₀ is calculated from the dose-response curve.[21]
-
SPR provides real-time, label-free analysis of binding between an inhibitor and its target protein.
-
Principle: A protein target (e.g., the IN catalytic core domain dimer) is immobilized on a sensor chip. A solution containing the analyte (e.g., an ALLINI like Pirmitegravir) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the determination of association (kₐ), dissociation (kₔ), and affinity (Kᴅ) constants.[19][22]
-
Methodology:
-
Immobilization: Recombinant IN protein is immobilized onto a sensor chip surface via amine coupling or capture of a tag (e.g., His-tag).
-
Binding Analysis: A series of concentrations of the ALLINI are injected sequentially over the sensor surface. A buffer-only injection serves as a control.
-
Regeneration: Between analyte injections, the sensor surface is washed with a regeneration solution to remove the bound analyte without denaturing the immobilized protein.
-
Data Analysis: The resulting sensorgrams (response vs. time) are analyzed using kinetic models to calculate the Kᴅ, which quantifies the binding affinity. A lower Kᴅ indicates a stronger interaction.[19]
-
Conclusion
The landscape of HIV-1 integrase inhibitor development has evolved significantly. While classic INSTIs remain a cornerstone of antiretroviral therapy by effectively blocking the catalytic strand transfer step, novel allosteric inhibitors represent a paradigm shift. ALLINIs exploit a completely different vulnerability—the protein-protein interaction between integrase and the host factor LEDGF/p75. Their unique dual mechanism, which potently disrupts virion maturation in the late phase and retargets integration in the early phase, offers several potential advantages. This includes a high barrier to resistance and activity against INSTI-resistant viral strains.[13] The continued exploration of these and other novel mechanisms targeting integrase functions beyond catalysis provides a promising path toward more durable and effective HIV-1 therapies.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. pnas.org [pnas.org]
- 17. GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of HIV-1 Integrase Binding: A Technical Guide Focused on Indole-2-Carboxylic Acid Derivative 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the binding of small molecule inhibitors to HIV-1 integrase, with a specific focus on the promising scaffold of indole-2-carboxylic acid derivative 3. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of the underlying molecular interactions.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. As such, HIV-1 integrase is a well-validated target for antiretroviral therapy. The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in the treatment of HIV-1 infection. Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of novel INSTIs by providing insights into their binding mechanisms at an atomic level.
This guide focuses on a notable inhibitor, indole-2-carboxylic acid derivative 3, which has demonstrated potent inhibition of the strand transfer activity of HIV-1 integrase. Through a detailed exploration of the in silico techniques used to study this inhibitor, we aim to provide a practical framework for researchers in the field of drug design and development.
Quantitative Data Summary
The following tables summarize key quantitative data derived from in silico and in vitro studies of indole-2-carboxylic acid derivative 3 and related HIV-1 integrase inhibitors.
| Inhibitor | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derivative 3 | 12.41 | [1][2] |
| Derivative 20a (an optimized analog) | 0.13 | [1][2] |
Table 1: In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of HIV-1 integrase by 50%.
| Parameter | Value | Method | Reference |
| Binding Energy (Docking Score) | - | AutoDock Vina | [3][4][5] |
| van der Waals Energy | - | MM/PBSA | [6][7][8] |
| Electrostatic Energy | - | MM/PBSA | [6][7][8] |
| Polar Solvation Energy | - | MM/PBSA | [7][8] |
| Nonpolar Solvation Energy | - | MM/PBSA | [7][8] |
| Total Binding Free Energy | - | MM/PBSA | [7][8] |
Table 2: Calculated Binding Energies. These values are typically reported in kcal/mol and provide a theoretical estimation of the binding affinity between the inhibitor and HIV-1 integrase. The specific values for indole-2-carboxylic acid derivative 3 are not publicly available in detail, hence the placeholder "-". The table structure is provided as a template for reporting such data.
| Interacting Residue (HIV-1 Integrase) | Inhibitor Atom/Group | Interaction Type | Distance (Å) |
| Mg2+ (ion A) | Indole core and C2 carboxyl | Chelation | ~2.0 - 2.5 |
| Mg2+ (ion B) | Indole core and C2 carboxyl | Chelation | ~2.0 - 2.5 |
| TYR143 | C3 long branch (of derivative 20a) | Hydrophobic | ~3.5 - 4.5 |
| ASN117 | C3 long branch (of derivative 20a) | van der Waals | ~3.5 - 4.5 |
Table 3: Key Molecular Interactions. This table details the critical interactions observed in the binding of indole-2-carboxylic acid derivatives to the active site of HIV-1 integrase. Distances are estimations based on typical molecular modeling results.
Experimental and Computational Protocols
Molecular Docking of Indole-2-Carboxylic Acid Derivative 3
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding pose and estimate the binding affinity of indole-2-carboxylic acid derivative 3 to the HIV-1 integrase active site.
Protocol:
-
Protein Preparation:
-
The three-dimensional coordinates of the HIV-1 integrase enzyme are obtained from the Protein Data Bank (PDB). A commonly used structure for docking INSTIs is the cryogenic electron microscopy (cryo-EM) structure of the HIV-1 intasome (e.g., PDB ID: 6PUY)[9].
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands or molecules not relevant to the binding site.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMM.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of indole-2-carboxylic acid derivative 3 is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized, and charges are assigned using a suitable method (e.g., Gasteiger charges).
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
A grid box is defined around the active site of HIV-1 integrase. The active site is typically identified based on the location of the catalytic triad (D64, D116, E152) and the two essential magnesium ions.
-
The grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely. For HIV-1 integrase, a grid box of approximately 20 x 20 x 20 Å centered on the catalytic magnesium ions is often used[3].
-
-
Docking Simulation:
-
The prepared ligand is docked into the prepared protein using a docking program such as AutoDock Vina[4][5].
-
The docking algorithm samples different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.
-
The number of binding modes to be generated and the exhaustiveness of the search can be specified as parameters.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their predicted binding energies.
-
The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and chelation of the magnesium ions.
-
The predicted binding mode should be consistent with known structure-activity relationships of similar inhibitors.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time.
Objective: To assess the stability of the HIV-1 integrase-inhibitor complex and to refine the binding mode predicted by molecular docking.
Protocol:
-
System Setup:
-
The starting structure for the MD simulation is the best-ranked docked complex of HIV-1 integrase and indole-2-carboxylic acid derivative 3.
-
The complex is placed in a periodic box of a suitable shape (e.g., cubic or triclinic) and solvated with a pre-equilibrated water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentration.
-
-
Force Field and Parameters:
-
A suitable force field, such as CHARMM36m or AMBER, is chosen to describe the potential energy of the system[10].
-
Parameters for the inhibitor molecule that are not included in the standard force field are generated using tools like the CHARMM General Force Field (CGenFF) or Antechamber.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.
-
The system is then equilibrated in two phases:
-
NVT ensemble (constant Number of particles, Volume, and Temperature): The temperature is maintained constant to allow the solvent to equilibrate around the protein-ligand complex.
-
NPT ensemble (constant Number of particles, Pressure, and Temperature): The pressure is maintained constant to allow the system to reach the correct density.
-
-
-
Production Run:
-
Once the system is well-equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).
-
The coordinates of the system are saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the inhibitor and the protein are monitored throughout the simulation.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD trajectory[7][8].
-
Visualizations
HIV-1 Integration Pathway
The following diagram illustrates the key steps in the integration of HIV-1 viral DNA into the host genome, the process targeted by INSTIs.
Caption: HIV-1 Integration Pathway and Point of Inhibition.
In Silico Modeling Workflow
This diagram outlines the typical workflow for the in silico modeling of an HIV-1 integrase inhibitor.
Caption: Workflow for In Silico Analysis of Inhibitor Binding.
Logical Relationship of Key Binding Interactions
The following diagram illustrates the key molecular interactions between an indole-2-carboxylic acid-based inhibitor and the active site of HIV-1 integrase.
Caption: Key Binding Interactions at the Active Site.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 6. Molecular Dynamics Approaches Estimate the Binding Energy of HIV-1 Integrase Inhibitors and Correlate with In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of the HIV-1 Integrase Inhibitor Pharmacophore: A Technical Guide
This guide provides a detailed overview of the pharmacophore model for a critical class of HIV-1 integrase inhibitors, the Integrase Strand Transfer Inhibitors (INSTIs). It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.
Introduction to HIV-1 Integrase as a Drug Target
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a viral enzyme essential for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration. This process consists of two main catalytic steps: 3'-processing and strand transfer.[2][3]
-
3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[2][3]
-
Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex facilitates the joining of the processed viral DNA ends to the host cell's DNA.[2][3]
As there is no human equivalent of integrase, it represents a highly selective target for antiretroviral drugs.[1] Inhibitors that target the strand transfer step (INSTIs) have proven to be highly effective in clinical settings.
The Pharmacophore of Diketo Acid-Based INSTIs
A significant class of INSTIs is characterized by a β-diketo acid (DKA) motif or a bioisosteric equivalent.[1][4] The pharmacophore model for these inhibitors is centered around their ability to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[4][5]
The key features of the DKA pharmacophore are:
-
A Metal-Chelating Triad: This typically consists of three coplanar oxygen atoms or other heteroatoms that coordinate with the two Mg²⁺ ions in the integrase active site. This interaction is crucial for inhibiting the enzyme's catalytic activity.[5]
-
A Hydrophobic Moiety: A hydrophobic group, often an aromatic ring, extends into a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity.
-
A Halogenated Benzyl Group: Many potent INSTIs feature a halogen-substituted benzyl group that provides additional hydrophobic and van der Waals interactions within the binding pocket.
These features are essential for the high-potency inhibition of the strand transfer reaction.
Quantitative Structure-Activity Relationship (QSAR)
The following table summarizes the inhibitory activities of a series of diketo acid-based HIV-1 integrase inhibitors against the 3'-processing and strand transfer reactions. The data illustrates the importance of the key pharmacophoric features.
| Compound ID | R1 Group | R2 Group | 3'-Processing IC₅₀ (µM) | Strand Transfer IC₅₀ (µM) | Reference |
| 1 | H | H | >100 | 0.1 | [6] |
| 2 | H | Benzyl | - | 2.0 | [6] |
| 8 | - | 4-Fluorobenzyl | - | 0.17 | [6] |
| 11 (S-1360) | - | 3,4-Difluorobenzyl | - | 0.02 | [6] |
| L-731,988 | - | 4-Fluorobenzyl | 5 | 0.1 | [7] |
| Compound 37 | Piperazine | H | - | 2.0 | [2] |
| Compound 40 | 1-Pyrrolidinyl | H | - | 0.05 | [2] |
Experimental Protocols
HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-Based)
This assay measures the 3'-processing activity of HIV-1 integrase by detecting the cleavage of a biotinylated DNA substrate.[8][9]
Materials:
-
Purified recombinant HIV-1 integrase enzyme
-
Biotinylated HIV-1 LTR substrate (double-stranded oligonucleotide)
-
Avidin-coated real-time PCR tubes
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
Specific primers and probe for the unprocessed LTR substrate
-
Real-time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified HIV-1 integrase, and the test inhibitor at various concentrations.
-
Add the biotinylated HIV-1 LTR substrate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Transfer the reaction mixture to an avidin-coated real-time PCR tube and incubate to allow binding of the biotinylated DNA.
-
Wash the tube to remove the enzyme and cleaved, non-biotinylated DNA fragments.
-
Perform real-time PCR using primers and a probe that specifically amplify the unprocessed LTR substrate.
-
The amount of unprocessed substrate is inversely proportional to the integrase activity. A higher Ct value indicates greater inhibition of 3'-processing.
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive Plate-Based)
This assay quantifies the strand transfer activity of HIV-1 integrase by measuring the integration of a donor substrate DNA into a target substrate DNA.
Materials:
-
Purified recombinant HIV-1 integrase enzyme
-
Donor substrate (DS) DNA (biotinylated double-stranded oligonucleotide mimicking the viral LTR end)
-
Target substrate (TS) DNA (double-stranded oligonucleotide with a specific modification, e.g., digoxigenin)
-
Streptavidin-coated 96-well plates
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
HRP-conjugated anti-digoxigenin antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA.
-
Wash the plate to remove unbound DS DNA.
-
Add the purified HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Add the test inhibitor at various concentrations and pre-incubate.
-
Add the digoxigenin-labeled TS DNA to initiate the strand transfer reaction.
-
Incubate at 37°C to allow for the integration of the DS DNA into the TS DNA.
-
Wash the plate to remove unintegrated TS DNA.
-
Add the HRP-conjugated anti-digoxigenin antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of strand transfer activity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-dimensional structure-activity relationship model to predict HIV-1 integrase strand transfer inhibition using LQTA-QSAR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into HIV-1 Integrase Inhibition: Active Site vs. Allosteric Modalities
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. This guide provides a detailed technical comparison of the two primary classes of HIV-1 integrase inhibitors: Integrase Strand Transfer Inhibitors (INSTIs) that target the enzyme's active site, and Allosteric Integrase Inhibitors (ALLINIs) that bind to a site distinct from the active center. We will explore their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Introduction to HIV-1 Integrase and its Inhibition
HIV-1 integrase is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[1] The enzyme has three domains: an N-terminal zinc-binding domain, a central catalytic core domain (CCD), and a C-terminal DNA-binding domain.[2][3][4] The catalytic core contains the highly conserved D, D, 35-E motif, which coordinates divalent metal ions (Mg2+ or Mn2+) required for the catalytic reactions.[2][5]
The integration process involves two key steps:
-
3'-Processing: IN cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm.[1][6]
-
Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and IN, is transported into the nucleus where IN catalyzes the insertion of the viral DNA into the host chromosome.[6]
Inhibitors of this process are broadly categorized based on their binding site and mechanism of action.
Active Site Inhibitors: Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs are the cornerstone of modern antiretroviral therapy.[7][8] This class of drugs binds to the active site of integrase within the pre-integration complex.[9]
Mechanism of Action
INSTIs work by chelating the divalent metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[10] This prevents the covalent linkage of the viral DNA to the host cell's DNA.[11] By targeting the enzyme-DNA complex, known as the intasome, INSTIs are highly specific and potent.[6]
Quantitative Data: Potency of INSTIs
The following table summarizes the in vitro inhibitory concentrations (IC50) and protein-adjusted 90% or 95% inhibitory concentrations (PA-IC90/95) for commonly used INSTIs.
| Inhibitor | IC50 (ng/mL) | PA-IC90/95 (ng/mL) | Reference(s) |
| Raltegravir | 2.2–5.3 | 15 | [12][13] |
| Elvitegravir | 0.04–0.6 | 45 | [12][13] |
| Dolutegravir | 0.2 | 64 | [12][13] |
| Bictegravir | 0.2 | 162 | [12] |
| Cabotegravir | 0.1 | 166 | [12] |
Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
ALLINIs represent a newer class of integrase inhibitors that do not bind to the active site. Instead, they target the interface of the integrase catalytic core domain dimer, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[9][14][15]
Mechanism of Action
ALLINIs have a multimodal mechanism of action that affects both the early and late stages of the HIV-1 replication cycle.[14][15]
-
Early Phase Inhibition: By binding to the LEDGF/p75 binding pocket on integrase, ALLINIs competitively inhibit the interaction between integrase and LEDGF/p75.[16][17] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, facilitating integration into active genes.[13][18][19] Inhibition of this interaction disrupts the normal integration process.[16]
-
Late Phase Inhibition: The primary mechanism of action for many ALLINIs occurs during virion maturation.[9][14] ALLINIs induce aberrant multimerization of integrase, leading to the formation of non-functional integrase oligomers.[9][20] This hyper-multimerization interferes with the proper packaging of the viral ribonucleoprotein complex into new virions, resulting in the production of non-infectious viral particles.[8][21][22]
Quantitative Data: Potency of ALLINIs
The following table presents the 50% effective concentrations (EC50) and/or 50% inhibitory concentrations (IC50) for several investigational ALLINIs. It is important to note that the potency of ALLINIs can differ significantly between single-round and multiple-round infection assays, reflecting their dual mechanism of action.
| Inhibitor | Assay Type | EC50/IC50 | Reference(s) |
| BI-D | Early Phase (single-round) | ~2.4 µM | [23] |
| BI-D | Late Phase (spreading infection) | 0.090 µM | [2] |
| BI-224436 | Multiple-round infection | ~30-fold more potent than single-round | [21] |
| S-I-82 | Multiple-round infection | ~800-fold more potent than single-round | [21] |
| BDM-2 | Multiple-round infection (NL4-3) | 8.7 nM | [21] |
| MUT871 | Multiple-round infection (NL4-3) | 3.1 nM | [21] |
| STP0404 | IN-LEDGF/p75 binding (HTRF) | IC50 = 0.190 µM | [24] |
| STP0404 | IN multimerization (HTRF) | EC50 = 0.147 µM | [24] |
| STP0404 | Antiviral (HIV-1NL4-3 in PBMCs) | IC50 = 0.41 nM | [24] |
| Compound 5 | LEDGF/p75-dependent integration | IC50 = 72 µM | [25] |
| Compound 5 | Antiviral (acute infection) | EC50 = 36 µM | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize active site and allosteric HIV-1 integrase inhibitors.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of integration. A common method is a non-radioactive ELISA-based assay, often available in commercial kits.[14][26]
Principle: A biotinylated donor substrate DNA (representing the viral DNA) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A target substrate DNA with a unique tag (e.g., digoxigenin) is then introduced. If strand transfer occurs, the target DNA is integrated into the donor DNA. The integrated target DNA is detected using an antibody against its tag, which is conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.
Protocol:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA. Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.[14]
-
Add blocking buffer to each well and incubate for 30 minutes at 37°C.[14]
-
Wash the plate three times with reaction buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with reaction buffer.
-
Add serial dilutions of the test compound (dissolved in DMSO and then diluted in reaction buffer) to the wells. Include appropriate controls (no inhibitor, known inhibitor). Incubate for 5-10 minutes at room temperature.
-
-
Strand Transfer Reaction and Detection:
-
Add the target substrate (TS) DNA to each well to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.
-
Wash the plate five times with wash buffer.[14]
-
Add an HRP-conjugated antibody that recognizes the tag on the TS DNA and incubate for 30 minutes at 37°C.[14]
-
Wash the plate five times with wash buffer.[14]
-
Add a TMB substrate and incubate for 10-20 minutes at room temperature in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ALLINI-Induced Integrase Multimerization Assay (HTRF)
This assay quantifies the ability of ALLINIs to induce the aberrant multimerization of integrase using Homogeneous Time-Resolved Fluorescence (HTRF).[9][19][24]
Principle: Two populations of recombinant full-length HIV-1 integrase are used, each with a different tag (e.g., 6xHis and FLAG). One population is detected with an antibody conjugated to a FRET donor (e.g., Europium cryptate), and the other with an antibody conjugated to a FRET acceptor (e.g., XL665). In the absence of an ALLINI, the integrase proteins are not in close enough proximity for FRET to occur. When an ALLINI induces multimerization, the donor and acceptor fluorophores are brought close together, resulting in a FRET signal that is proportional to the extent of multimerization.
Protocol:
-
Reagent Preparation:
-
Prepare a mixture of His-tagged and FLAG-tagged HIV-1 integrase in assay buffer.[24]
-
Prepare serial dilutions of the ALLINI test compound in DMSO, then dilute in assay buffer.
-
Prepare a detection mixture containing anti-6xHis-Europium cryptate and anti-FLAG-XL665 antibodies.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the ALLINI test compound dilutions.
-
Add the integrase mixture to each well.
-
Incubate for 1-2 hours at room temperature to allow for multimerization.
-
Add the antibody detection mixture to each well.
-
Incubate for 1-4 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit to a dose-response curve to determine the EC50 for multimerization induction.
-
Single-Round and Multiple-Round Infectivity Assays
These cell-based assays are crucial for determining the antiviral efficacy (EC50) of inhibitors.[21]
-
Single-Round Infectivity Assay: This assay measures the effect of a compound on the early stages of HIV-1 replication (entry to integration and gene expression). It uses replication-defective viral particles (e.g., pseudotyped with VSV-G) that can only infect cells once. The viral vector typically carries a reporter gene like luciferase. Target cells are infected in the presence of the inhibitor, and reporter gene expression is measured after 48-72 hours. This assay is particularly sensitive to INSTIs and the early-phase activity of ALLINIs.[21]
-
Multiple-Round Infectivity Assay: This assay uses replication-competent HIV-1 to assess the effect of an inhibitor over several rounds of infection. This allows for the evaluation of inhibitors that act at any stage of the viral life cycle, including the late stages. A marker of viral replication, such as the p24 antigen in the supernatant, is measured over several days. This assay is essential for characterizing the potent late-stage effects of ALLINIs.[21]
General Protocol (Single-Round Luciferase Assay):
-
Cell Seeding: Seed target cells (e.g., TZM-bl or SupT1) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.
-
Infection: Add a fixed amount of HIV-1 luciferase reporter virus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication and determine the EC50.
Conclusion
Active site and allosteric inhibitors of HIV-1 integrase represent two distinct and powerful strategies for combating HIV-1. INSTIs are highly effective drugs that have become a mainstay of antiretroviral therapy by directly blocking the catalytic activity of integrase. ALLINIs offer a novel, multimodal mechanism of action that not only disrupts integration but also potently inhibits virion maturation. This dual activity and their distinct binding site make ALLINIs a promising area for the development of new antiretrovirals that could be effective against INSTI-resistant strains and used in novel treatment paradigms. The experimental protocols detailed in this guide provide a framework for the continued research and development of both classes of these critical inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] HIV-1 Maturation: Lessons Learned from Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abnova.com [abnova.com]
- 18. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mybiosource.com [mybiosource.com]
initial cytotoxicity screening of HIV-1 integrase inhibitor 3
An In-depth Technical Guide on the Initial Cytotoxicity Screening of HIV-1 Integrase Inhibitor 3
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) is one of three essential viral enzymes, the others being reverse transcriptase and protease, that are critical for viral replication.[1][2][3] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.[4][5] Due to the absence of a homologous enzyme in human cells, HIV-1 integrase is a prime target for the development of antiretroviral drugs.[4][6] Integrase inhibitors, such as Raltegravir, Elvitegravir, and Dolutegravir, have become integral components of highly active antiretroviral therapy (HAART).[1][4][7]
The discovery and development of new HIV-1 integrase inhibitors require a rigorous screening process to evaluate not only their antiviral efficacy but also their potential for inducing cellular toxicity.[8] Initial cytotoxicity screening is a critical step to identify compounds with a favorable therapeutic window, ensuring that the antiviral effect is not due to a general toxic effect on the host cells. This guide provides a comprehensive overview of the core methodologies and data interpretation for the initial cytotoxicity screening of a novel compound, designated here as this compound.
HIV-1 Replication and the Role of Integrase
The replication cycle of HIV-1 involves several distinct stages, starting with the fusion of the virus to the host cell membrane and entry into the cytoplasm.[4] Once inside the cell, the viral RNA is reverse transcribed into double-stranded DNA. This viral DNA, along with the integrase enzyme and other viral and host proteins, forms the pre-integration complex (PIC).[5][9] The PIC is then transported into the nucleus where the integrase enzyme performs two key catalytic reactions: 3'-processing and strand transfer.[5][9] The strand transfer step permanently inserts the viral DNA into the host chromosome, after which the host cell's machinery is hijacked to produce new viral particles.[1] Integrase inhibitors block this strand transfer step, thus preventing the integration of the viral genome and halting viral replication.[1]
Experimental Protocols for Cytotoxicity and Antiviral Activity Screening
A standardized and reproducible assay is essential for the initial screening of potential drug candidates.[8] The following protocols describe common in vitro methods for determining the cytotoxicity and antiviral efficacy of HIV-1 integrase inhibitors.
General Cell Culture and Compound Preparation
-
Cell Lines: Human T-lymphoid cell lines (e.g., MT-4) or human embryonic kidney 293T (HEK293T) cells are commonly used for these assays.[10] Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Compound Dilution: this compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for the assays.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells.[11] This is a crucial parameter to assess the compound's toxicity.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[8]
-
Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubate the plates for 48 to 72 hours at 37°C.[8]
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[8][11]
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
-
Antiviral Efficacy Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a compound that inhibits 50% of viral replication.[12]
-
Protocol:
-
Seed target cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a predetermined amount of a wild-type or recombinant HIV-1 vector that expresses a reporter gene like luciferase.[8]
-
Incubate the infected cells for 48 to 72 hours.
-
Measure the reporter gene activity (e.g., luciferase activity) or quantify a viral protein (e.g., p24 antigen) using an ELISA.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control (infected cells without compound).
-
Determine the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The general workflow for these screening assays is depicted in the following diagram.
Data Presentation and Interpretation
The initial screening of this compound and several of its structural derivatives yielded the following illustrative data. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
| Compound | CC50 (µM) in MT-4 cells | EC50 (µM) against HIV-1 | Selectivity Index (SI = CC50/EC50) |
| Inhibitor 3 | >100 | 0.05 | >2000 |
| Derivative 3a | 75.2 | 0.12 | 627 |
| Derivative 3b | >100 | 0.02 | >5000 |
| Derivative 3c | 12.5 | 0.50 | 25 |
| Raltegravir (Control) | >100 | 0.03 | >3333 |
Data are illustrative and represent typical results from an initial screening campaign.
Based on this hypothetical data, Inhibitor 3 and its derivative 3b show promising profiles with high potency (low EC50) and low cytotoxicity (high CC50), resulting in excellent selectivity indices. Derivative 3a is less potent and shows some cytotoxicity, while derivative 3c exhibits significant cytotoxicity, making it a less desirable candidate for further development.
Potential Off-Target Effects and Signaling Pathways
While a high CC50 value in a standard viability assay is encouraging, it is also important to consider potential off-target effects that might not be immediately apparent. Some compounds may interfere with specific cellular signaling pathways at concentrations below their overt cytotoxic threshold. For instance, inhibition of kinases or transcription factors could lead to more subtle cellular dysregulation. Further secondary assays are often required to investigate such possibilities.
One hypothetical concern could be the unintended inhibition of a key cellular kinase, such as a member of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.
Conclusion
The initial cytotoxicity and antiviral screening are foundational steps in the preclinical evaluation of new drug candidates. The methodologies described provide a robust framework for identifying compounds with a high therapeutic potential. Based on the illustrative data, this compound and its derivative 3b have emerged as promising leads with excellent potency and safety profiles in vitro. Further studies are warranted to confirm these findings in other cell types, assess their activity against resistant viral strains, and investigate any potential off-target effects before advancing to more complex preclinical models.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure-based HIV-1 integrase inhibitor design: a future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 8. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Evaluating HIV-1 Integrase Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for three common cell-based assays used to determine the efficacy of HIV-1 integrase inhibitors: the MAGI assay, Luciferase Reporter Gene Assay, and p24 Antigen ELISA.
Introduction to HIV-1 Integrase Inhibition Assays
HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibiting this process is a key therapeutic strategy in the management of HIV-1 infection. Cell-based assays are essential tools for the discovery and development of integrase inhibitors, as they provide a more biologically relevant environment compared to biochemical assays by incorporating cellular processes that influence drug efficacy.[2]
The choice of assay depends on the specific research question, desired throughput, and the stage of drug development. This document outlines the principles, protocols, and data interpretation for three widely used methods.
Key Cell-Based Assays for HIV-1 Integrase Inhibitor Efficacy
MAGI (Multinuclear Activation of a Galactosidase Indicator) Assay
The MAGI assay is a single-round infection assay that provides a quantitative measure of HIV-1 infectivity.[3] It utilizes HeLa cells engineered to express the CD4 receptor and an integrated copy of the β-galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[4] Upon successful integration of the viral DNA, the viral Tat protein is expressed, which in turn transactivates the LTR promoter, leading to the expression of β-galactosidase. Infected cells can then be visualized by staining with X-gal, which produces a blue color. The number of blue cells or foci is proportional to the viral infectivity. A reduction in the number of blue cells in the presence of an inhibitor indicates its antiviral activity.[3]
Materials:
-
MAGI cells (HeLa-CD4-LTR-β-gal)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 virus stock
-
Test compounds (HIV-1 integrase inhibitors)
-
Control inhibitor (e.g., Raltegravir)
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/ml X-gal in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MAGI cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of the test and control inhibitors in complete DMEM.
-
Treatment and Infection:
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the respective wells. Include wells with no compound as a virus control and uninfected cells as a negative control.
-
Immediately add a pre-titered amount of HIV-1 virus stock to each well (except for the negative control).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Fixing and Staining:
-
Carefully remove the supernatant from each well.
-
Wash the cells once with PBS.
-
Add the fixing solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the staining solution to each well and incubate at 37°C for 2-4 hours, or until blue cells are clearly visible.
-
-
Counting:
-
Wash the cells with PBS to remove the staining solution.
-
Count the number of blue cells or syncytia in each well using a light microscope.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces the number of blue cells by 50% compared to the virus control.
Luciferase Reporter Gene Assay
This assay is another single-round infection assay that offers high sensitivity and a quantitative readout.[5][6] It utilizes cell lines, such as TZM-bl cells, which are engineered to contain an integrated firefly luciferase gene under the control of the HIV-1 LTR promoter.[7] Similar to the MAGI assay, successful viral integration leads to Tat-mediated transactivation of the LTR, resulting in luciferase expression.[7] The amount of light produced upon the addition of a luciferase substrate is proportional to the level of viral infection.[6] A decrease in luminescence in the presence of an inhibitor indicates its efficacy.[5]
Materials:
-
TZM-bl cells
-
Complete DMEM with 10% FBS, penicillin, and streptomycin
-
HIV-1 virus stock (Env-pseudotyped or replication-competent)
-
Test compounds (HIV-1 integrase inhibitors)
-
Control inhibitor (e.g., Dolutegravir)
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test and control inhibitors in complete DMEM.
-
In a separate plate, mix the diluted compounds with a pre-titered amount of HIV-1 virus stock.
-
-
Infection:
-
Remove the culture medium from the cells.
-
Transfer the virus-compound mixtures to the corresponding wells of the cell plate. Include virus-only and cell-only controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
Lysis and Luminescence Reading:
-
Remove the culture supernatant.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the substrate for the luciferase reaction.
-
Incubate at room temperature for a specified time (e.g., 2 minutes) to allow for complete cell lysis.[8]
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: Calculate the EC50 value, which is the inhibitor concentration that reduces luciferase activity by 50% compared to the virus control.
p24 Antigen ELISA
The p24 antigen ELISA is a multi-round infection assay that measures the amount of HIV-1 p24 capsid protein produced and released into the cell culture supernatant.[9] This assay can be performed with various cell types, including peripheral blood mononuclear cells (PBMCs) or T-cell lines, and uses replication-competent HIV-1.[10] The level of p24 antigen is a direct measure of viral replication. A reduction in the p24 concentration in the supernatant of treated cells compared to untreated cells indicates the inhibitory effect of the compound.[10]
Materials:
-
Susceptible host cells (e.g., MT-2 cells, activated PBMCs)
-
Complete RPMI-1640 medium with 10% FBS, penicillin, streptomycin, and IL-2 (for PBMCs)
-
Replication-competent HIV-1 virus stock
-
Test compounds (HIV-1 integrase inhibitors)
-
Control inhibitor (e.g., Elvitegravir)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Infection and Treatment:
-
Seed the host cells in a 96-well plate.
-
Prepare serial dilutions of the test and control inhibitors.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of replication-competent HIV-1.
-
-
Incubation: Incubate the plates for a specified period (e.g., 5-7 days) at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[11]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:
-
Adding the supernatant to wells of an ELISA plate pre-coated with anti-p24 antibodies.
-
Incubating to allow p24 antigen to bind.
-
Washing the plate to remove unbound material.
-
Adding a secondary, enzyme-linked anti-p24 antibody.
-
Incubating and washing again.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the kit.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the EC50 value, which is the inhibitor concentration that reduces the p24 antigen production by 50% compared to the virus control.
-
Data Presentation
The efficacy of HIV-1 integrase inhibitors is typically reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The following tables summarize representative EC50/IC50 values for approved integrase inhibitors obtained from the described cell-based assays.
| Integrase Inhibitor | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| Raltegravir | Luciferase Reporter | TZM-bl | 9.15 | [12] |
| Elvitegravir | Luciferase Reporter | TZM-bl | 0.9 | [6] |
| Dolutegravir | Luciferase Reporter | TZM-bl | 1.07 | [12] |
| Bictegravir | Not Specified | MT-2 | ~2.5 | [13] |
| Cabotegravir | Not Specified | PBMCs | ~0.5 | [13] |
| Integrase Inhibitor | Virus Strain | EC50 Fold Change (Resistant vs. Wild-Type) | Reference |
| Raltegravir | |||
| Y143R | >87 | [3] | |
| N155H | 19.0 | [3] | |
| G140S + Q148H | >87 | [3] | |
| Dolutegravir | |||
| Y143R | 1.05 | [3] | |
| N155H | 1.37 | [3] | |
| G140S + Q148H | 1.38 - 19.0 | [3][12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 Integration Pathway and the Site of Action for Integrase Inhibitors.
Caption: Experimental Workflow for the MAGI Assay.
Caption: Experimental Workflow for the Luciferase Reporter Gene Assay.
Caption: Experimental Workflow for the p24 Antigen ELISA.
References
- 1. Cellular and molecular mechanisms of HIV-1 integration targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 activity determined by β-galactosidase activity in the multinuclear activation of an indicator assay is comparable with that by a conventional focus counting method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [worldwide.promega.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GitHub - opendatalab/MinerU: Transforms complex documents like PDFs into LLM-ready markdown/JSON for your Agentic workflows. [github.com]
- 12. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anthropic.com [anthropic.com]
Application Note: A Quantitative PCR-Based Assay for High-Throughput Screening of HIV-1 Integrase 3'-Processing Inhibitors
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral drug development.[1][2] The integration of the viral DNA into the host cell's genome is a multi-step process catalyzed by IN, beginning with the 3'-end processing (3'P) reaction.[2][3] During 3'-processing, which occurs in the cytoplasm of the infected cell, IN recognizes and cleaves a dinucleotide (pGT) from each 3' end of the viral long terminal repeats (LTRs).[4][5] This exposes a reactive 3'-hydroxyl group that is essential for the subsequent strand transfer reaction, where the viral DNA is covalently joined to the host chromosome.[1][2]
Blocking the 3'-processing activity of IN is a promising therapeutic strategy to inhibit HIV-1 replication.[4][6] To facilitate the discovery of novel 3'-processing inhibitors, a robust and high-throughput screening assay is required. This document describes a novel, quantitative PCR (qPCR)-based assay designed to measure the 3'-processing activity of HIV-1 IN in vitro. The assay is sensitive, cost-effective, and suitable for high-throughput screening of potential drug candidates.[4][6]
Assay Principle
The assay relies on a biotinylated synthetic DNA oligonucleotide that mimics the U5 end of the HIV-1 LTR.[4][5] The 3' end of this substrate is labeled with biotin. In the presence of active HIV-1 IN, the enzyme cleaves off the terminal biotin-labeled dinucleotide. The reaction mixture is then transferred to an avidin-coated PCR tube or plate.
-
No IN Activity: The full-length, unprocessed biotinylated LTR substrate binds firmly to the avidin-coated surface.
-
With IN Activity: The biotin-labeled dinucleotide is cleaved. Only the small, cleaved fragment binds to the avidin, while the larger, processed DNA strand remains in solution.
After a washing step to remove unbound DNA, the amount of unprocessed substrate remaining on the surface is quantified using real-time PCR with specific primers and a probe.[4][6] A high level of IN activity results in less unprocessed substrate bound to the surface, leading to a higher cycle threshold (Ct) value in the qPCR analysis. Conversely, inhibition of IN activity results in more unprocessed substrate and a lower Ct value.
Visualizing the HIV-1 Integrase 3'-Processing Reaction
The following diagram illustrates the catalytic action of HIV-1 integrase on the viral DNA long terminal repeat (LTR) end.
Caption: Mechanism of HIV-1 Integrase 3'-processing on a biotinylated LTR substrate.
Experimental Protocol
This protocol provides a detailed methodology for performing the quantitative PCR-based assay for HIV-1 IN 3'-processing activity.
1. Materials and Reagents
-
Enzyme: Purified recombinant HIV-1 Integrase.
-
Substrate: Biotinylated dsDNA oligonucleotide mimicking the HIV-1 U5 LTR end.
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 10% glycerol.
-
Control Inhibitor: Raltegravir or other known integrase inhibitors.
-
PCR Consumables: Avidin-coated 96-well PCR plates or 0.2 mL PCR tubes.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
qPCR Reagents:
-
Equipment:
-
Real-Time PCR instrument.
-
Incubator or thermal cycler.
-
Microcentrifuge.
-
Pipettes and sterile tips.
-
2. Experimental Workflow
The diagram below outlines the sequential steps of the qPCR-based assay.
Caption: Step-by-step workflow for the quantitative PCR-based HIV-1 IN 3'-processing assay.
3. Detailed Procedure
3.1. 3'-Processing Reaction
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, 10 pM of the biotinylated HIV-1 LTR substrate, and the test compound (or control inhibitor/vehicle).[4]
-
Initiate the reaction by adding 4 µM of purified HIV-1 IN enzyme.[4] The final reaction volume should be 50 µL.
-
Incubate the reaction mixture at 37°C for an extended period (e.g., 16 hours) to allow for sufficient enzymatic activity.[4]
3.2. Substrate Binding and Washing
-
After incubation, transfer the entire 50 µL reaction mixture to an avidin-coated PCR well.
-
Incubate at 37°C for 3-5 minutes to allow the biotinylated DNA to bind to the avidin.[4]
-
Carefully aspirate the solution from the well.
-
Wash the well three times with 200 µL of PBS (pH 7.4) to remove the IN enzyme, processed DNA fragments, and other reaction components.[4]
-
After the final wash, remove all residual liquid and briefly centrifuge the plate/tubes to ensure all liquid is at the bottom.[4]
3.3. Real-Time PCR Amplification
-
Prepare a qPCR master mix. For each 25 µL reaction, combine:
-
10 µL of 2.5x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
13 µL of Nuclease-free water
-
-
Add 25 µL of the qPCR master mix to each washed well containing the bound, unprocessed substrate.
-
Seal the plate/tubes and perform real-time PCR using the following cycling conditions:[4]
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 56°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Elongation: 72°C for 1 minute
-
4. Data Analysis
The primary output of the assay is the Ct value. A higher Ct value indicates less template (unprocessed substrate) and therefore higher IN activity.
The percentage of inhibition for a test compound can be calculated using the following formula:
% Inhibition = [ (Ct_inhibitor - Ct_no_IN) / (Ct_enzyme_only - Ct_no_IN) ] * 100
Where:
-
Ct_inhibitor: Ct value in the presence of the IN enzyme and the test inhibitor.
-
Ct_no_IN: Ct value of the negative control (no enzyme added). This represents the baseline amount of substrate.
-
Ct_enzyme_only: Ct value in the presence of the IN enzyme but no inhibitor (positive control for activity).
Data Presentation
The following tables provide examples of expected quantitative data from the assay.
Table 1: Effect of HIV-1 Integrase on qPCR Signal
This table demonstrates the direct relationship between the presence of active integrase and the resulting Ct value.
| Condition | Description | Mean Ct Value | Interpretation |
| Negative Control | Reaction without HIV-1 IN | 24.6 | Baseline signal from unprocessed substrate. |
| Positive Control | Reaction with HIV-1 IN | 32.9 | Signal is delayed due to substrate processing.[4] |
| No Template Control | PCR mix without template | >36.0 | Background signal of the PCR reaction.[4] |
Table 2: Inhibition of 3'-Processing by Raltegravir
This table shows a dose-dependent inhibition of IN activity by the known inhibitor Raltegravir, as reflected by changes in Ct values and calculated percent inhibition.
| Raltegravir Conc. (µM) | Mean Ct Value | % Inhibition |
| 0 (Enzyme only) | 32.5 | 0% |
| 1 | 30.1 | 29% |
| 10 | 27.8 | 57% |
| 50 | 25.2 | 90% |
| 100 | 24.8 | 95% |
Note: Data are illustrative. Ct values for controls are based on published results.[4]
References
- 1. Retroviral Integrase Structure and DNA Recombination Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel inhibitors targeting HIV-1 integrase, a critical enzyme for viral replication. The document outlines both biochemical and cell-based screening strategies, data analysis, and hit validation.
Introduction to HIV-1 Integrase as a Drug Target
Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] This process involves two key catalytic steps: 3'-processing, which occurs in the cytoplasm, followed by strand transfer, which takes place in the nucleus.[1][2] The inhibition of HIV-1 integrase is a clinically validated strategy for the treatment of HIV/AIDS.[3] High-throughput screening (HTS) is a powerful approach to identify novel chemical scaffolds that can inhibit this enzyme.[4][5]
High-Throughput Screening Strategies
A successful HTS campaign for HIV-1 integrase inhibitors typically employs a tiered approach, starting with a primary screen of a large compound library, followed by secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action of the identified hits. Both biochemical and cell-based assays are utilized.
Biochemical Assays
Biochemical assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates to directly measure the enzyme's catalytic activity. These assays are well-suited for HTS due to their simplicity and robustness.
-
Strand Transfer (ST) Assays : These are the most common type of biochemical assays, as they target the final step of integration.[3] They can be designed in various formats, including fluorescence resonance energy transfer (FRET) and time-resolved FRET (TR-FRET).[3][5]
-
3'-Processing Assays : These assays specifically measure the first catalytic step of integration.[6] A real-time PCR-based method has also been developed for this purpose.[2]
-
Integrase-LEDGF/p75 Interaction Assays : The cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) is crucial for the proper function of integrase.[1] Assays designed to screen for inhibitors of this protein-protein interaction represent a promising strategy to identify allosteric inhibitors.[5]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibition of viral replication in a cellular environment.[4] These assays can identify inhibitors that target not only the catalytic activity of integrase but also other viral or host factors involved in the integration process.[7]
-
Reporter Gene Assays : These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 LTR promoter.[8] Inhibition of integration leads to a decrease in the reporter signal.
-
p24 Antigen Assays : The HIV-1 p24 capsid protein is a marker of viral replication. Assays that quantify the amount of p24 in the cell culture supernatant can be used to assess the antiviral activity of test compounds.[9]
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Strand Transfer Assay
This protocol is adapted from a high-throughput screen for inhibitors of the LEDGF/p75-dependent integration activity of HIV-1 integrase.[5][10]
Materials:
-
Recombinant full-length HIV-1 Integrase (6xHis-tagged)
-
Recombinant LEDGF/p75
-
Biotinylated donor DNA (mimicking the viral LTR end)
-
Digoxigenin (DIG)-labeled target DNA
-
Streptavidin-XL665
-
Anti-DIG-Europium Cryptate
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT
-
Test compounds and controls (e.g., Raltegravir)
-
1536-well microplates
Procedure:
-
Prepare the integrase-LEDGF/p75 complex by pre-incubating the two proteins.
-
In a 1536-well plate, add 1 µL of test compound or DMSO control.
-
Add 16 µL of the integrase-LEDGF/p75 complex to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of the substrate mixture containing biotinylated donor DNA and DIG-labeled target DNA.
-
Incubate for 18 hours at 37°C.[9]
-
Add Streptavidin-XL665 and Anti-DIG-Europium Cryptate to detect the integration product.
-
Read the HTRF signal on a compatible plate reader.
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol is a general guideline for a cell-based assay to screen for inhibitors of HIV-1 replication.[7][8]
Materials:
-
HeLa P4/R5 cells (expressing CD4, CXCR4, CCR5, and an LTR-driven luciferase reporter gene)
-
HIV-1 viral stock (e.g., NL4-3)
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds and controls (e.g., an approved integrase inhibitor)
-
Luciferase assay reagent
-
96-well or 384-well cell culture plates
Procedure:
-
Seed HeLa P4/R5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with a range of concentrations of the test compounds for 1-2 hours.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
Data Presentation and Analysis
The results of an HTS campaign should be carefully analyzed to identify promising hit compounds. Key parameters include the Z' factor, which is a measure of the statistical effect size and the quality of the assay, and the hit rate.[11]
Table 1: HTS Assay Performance Metrics
| Parameter | Description | Typical Value | Reference |
| Z' Factor | A statistical indicator of assay quality. A Z' factor between 0.5 and 1.0 is considered excellent. | 0.6 - 0.9 | [11] |
| Hit Rate | The percentage of compounds in a library that show significant activity in the primary screen. | 3.3% | [7] |
| Confirmation Rate | The percentage of primary hits that are confirmed in a secondary assay. | 50% | [7] |
Table 2: Potency of Identified HIV-1 Integrase Inhibitors
| Compound | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 22 | In vitro catalytic | 44 | 58 | >500 | >8500 | [10] |
| Compound 27 | In vitro catalytic | 16 | 17 | 60 | ~3.5 | [10] |
| DW-D-5 | p24 production | - | 2.03 | - | - | [9] |
| DW-D-6 | p24 production | - | 74.34 | - | - | [9] |
| HDS1 | Strand Transfer | 2.9 | - | - | - | [6] |
| HDS1 | 3' Processing | 2.7 | - | - | - | [6] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀/EC₅₀
Visualizations
HIV-1 Integrase Catalytic Mechanism
Caption: The two-step catalytic mechanism of HIV-1 integrase.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.[5][10]
Conclusion
The methodologies and protocols described herein provide a robust framework for the discovery and characterization of novel HIV-1 integrase inhibitors. The combination of biochemical and cell-based assays in a tiered screening approach is essential for identifying potent and specific inhibitors with therapeutic potential. The continued development of innovative HTS technologies will further accelerate the discovery of next-generation antiretroviral drugs.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Culture with HIV-1 Integrase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HIV-1 Integrase Inhibitor 3 in long-term cell culture experiments. This document includes detailed protocols for assessing the long-term efficacy and cytotoxicity of the compound, as well as information on its mechanism of action and its impact on cellular signaling.
Introduction
HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a step essential for the establishment of a productive and persistent infection.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that potently block this step.[2][3] this compound is a novel INSTI with high potency, demonstrating an IC50 of 2.7 nM. This document outlines its application in long-term cell culture to evaluate its sustained antiviral activity and safety profile.
Mechanism of Action
This compound, like other INSTIs, functions by binding to the catalytic site of the HIV-1 integrase enzyme. This binding interferes with the strand transfer reaction, the second of two key catalytic steps performed by integrase. By preventing the covalent linkage of the viral DNA to the host chromosome, the inhibitor effectively halts the integration of the viral genome, thereby preventing the establishment of a productive infection.[2][4]
Data Presentation
The following tables summarize illustrative quantitative data for this compound in long-term cell culture experiments.
Table 1: Long-Term Efficacy of this compound in Chronically Infected T-Cells
| Time Point (Weeks) | HIV-1 p24 Antigen Levels (pg/mL) - Untreated Control | HIV-1 p24 Antigen Levels (pg/mL) - this compound (10 nM) | Fold Reduction in Viral Replication |
| 1 | 15,840 | 35 | 452.6 |
| 2 | 18,230 | 28 | 651.1 |
| 4 | 21,560 | 22 | 980.0 |
| 8 | 25,300 | 18 | 1405.6 |
| 12 | 28,900 | 15 | 1926.7 |
Table 2: Long-Term Cytotoxicity of this compound in T-Cell Line (MT-4)
| Time Point (Weeks) | Cell Viability (%) - Untreated Control | Cell Viability (%) - this compound (100 nM) | Cell Viability (%) - this compound (1 µM) |
| 1 | 98.5 | 97.8 | 96.5 |
| 2 | 97.9 | 97.2 | 95.8 |
| 4 | 98.1 | 96.9 | 94.7 |
| 8 | 97.5 | 96.5 | 93.9 |
| 12 | 97.2 | 96.1 | 93.2 |
Experimental Protocols
Protocol 1: Long-Term Efficacy Assessment in Chronically Infected T-Cells
Objective: To determine the long-term efficacy of this compound in suppressing viral replication in a chronically infected T-cell line.
Materials:
-
Chronically HIV-1 infected T-cell line (e.g., H9/HIV-1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chronically infected T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the desired concentrations of the inhibitor to the appropriate wells. Include an untreated control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Long-Term Culture and Maintenance:
-
Every 3-4 days, carefully aspirate 100 µL of the culture supernatant for p24 antigen analysis and replace it with 100 µL of fresh medium containing the corresponding concentration of this compound.
-
Monitor the cell density and split the cultures as needed to maintain a healthy cell density (typically 1:2 or 1:3 split). Ensure fresh medium with the inhibitor is added after splitting.
-
-
p24 Antigen Quantification: At weekly intervals (or desired time points), quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold reduction in viral replication by comparing the p24 antigen levels in the treated wells to the untreated control wells.
Protocol 2: Long-Term Cytotoxicity Assay
Objective: To evaluate the long-term cytotoxic effects of this compound on a T-cell line.
Materials:
-
T-cell line (e.g., MT-4, CEM)
-
Complete RPMI-1640 medium
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include an untreated control.
-
Incubation and Maintenance: Incubate the plate and maintain the culture as described in Protocol 1, Step 4, ensuring the cells are kept at an appropriate density and the medium with the inhibitor is refreshed regularly.
-
MTT Assay: At desired weekly time points, perform an MTT assay to assess cell viability.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the untreated control wells.
Visualizations
Caption: HIV-1 Integration Pathway and Inhibition by Integrase Inhibitor 3.
References
- 1. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Pathways Leading to Integrase Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
application of HTRF assays for HIV-1 integrase inhibitor 3 studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication.[1][2] This makes it a prime target for antiretroviral therapy.[3] Homogeneous Time-Resolved Fluorescence (HTRF) assays have emerged as a powerful tool in the discovery and development of HIV-1 integrase inhibitors.[4] HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, offering a robust, sensitive, and high-throughput screening platform.[5][6] This document provides detailed application notes and protocols for utilizing HTRF assays in the study of HIV-1 integrase inhibitors.
Principle of HTRF
HTRF is a proximity-based assay that measures the interaction between two molecules.[7] It utilizes a donor fluorophore (typically a Europium or Terbium cryptate) and an acceptor fluorophore (such as XL665 or d2).[5] When the donor and acceptor are in close proximity (10-100 Å), excitation of the donor by a light source results in energy transfer to the acceptor, which then emits a specific fluorescent signal.[7] The time-resolved detection minimizes background fluorescence, enhancing the assay's sensitivity.[6]
Application Notes: HTRF Assays for HIV-1 Integrase
HTRF assays can be adapted to study various aspects of HIV-1 integrase function and inhibition. Key applications include:
-
Screening for Inhibitors of IN Catalytic Activity: HTRF assays can be designed to measure the 3'-processing and strand transfer activities of HIV-1 integrase.[8] These assays are crucial for identifying compounds that directly target the enzymatic function of integrase.
-
Investigating IN Multimerization: HIV-1 integrase functions as a multimer.[9] Allosteric inhibitors can induce aberrant multimerization of IN, leading to non-functional complexes. HTRF assays can effectively screen for and characterize these types of inhibitors.[9]
-
Studying IN-Cofactor Interactions: The interaction of integrase with cellular cofactors, such as LEDGF/p75, is essential for efficient integration. HTRF assays can be used to identify inhibitors that disrupt these protein-protein interactions.[10][11]
-
High-Throughput Screening (HTS): The homogeneous, "add-and-read" format of HTRF assays makes them highly amenable to automated HTS campaigns for the discovery of novel HIV-1 integrase inhibitors.[4][10][11]
Signaling Pathway: HIV-1 Integration
The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase. Understanding this pathway is crucial for identifying potential targets for inhibition.
Caption: HIV-1 Integration Pathway and Inhibitor Targets.
Experimental Protocols
HTRF-Based IN Multimerization Assay
This assay identifies compounds that induce aberrant multimerization of HIV-1 integrase.[9]
Experimental Workflow:
Caption: Workflow for HTRF-based IN Multimerization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw recombinant 6xHis-tagged HIV-1 IN and FLAG-tagged HIV-1 IN on ice.[9]
-
Prepare serial dilutions of test compounds in DMSO. Include negative (e.g., Raltegravir) and positive (e.g., BI-1001) controls.[9]
-
Prepare an "IN MIX" containing 30 nM of each tagged integrase protein in HTRF buffer.[9]
-
Prepare an "Antibody MIX" containing anti-6xHis-XL665 and anti-FLAG-Europium Cryptate antibodies according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 40 µL of the IN MIX into each well of a 386-well polypropylene plate.[9]
-
Add 1.2 µL of the diluted test compounds or DMSO to the respective wells.[9]
-
Incubate the plate for 3 hours at room temperature.[9]
-
Add 20 µL of the Antibody MIX to each well.[9]
-
Incubate for 2 hours at room temperature in the dark.[9]
-
-
Signal Detection and Data Analysis:
-
Transfer 20 µL from each well to a 386-well low-volume white plate.[9]
-
Measure the HTRF signal using a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.[9]
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[9]
-
HTRF-Based LEDGF/p75-Dependent Integration Assay
This assay screens for inhibitors that disrupt the catalytic activity of IN or its interaction with the cellular cofactor LEDGF/p75.[10][11]
Experimental Workflow:
Caption: Workflow for LEDGF/p75-Dependent Integration Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing purified HIV-1 integrase, LEDGF/p75, and a biotinylated oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR).
-
Prepare serial dilutions of test compounds in DMSO.
-
Prepare a detection mixture containing Streptavidin-Europium Cryptate and an anti-digoxigenin-XL665 antibody, along with a digoxigenin-labeled target DNA oligonucleotide.
-
-
Assay Procedure:
-
Dispense the reaction mixture into a 384-well plate.
-
Add the test compounds or DMSO to the wells.
-
Incubate the plate to allow for the 3'-processing and strand transfer reactions to occur.
-
Add the detection mixture to stop the reaction and initiate the detection process.
-
Incubate to allow the binding of the detection reagents to the reaction products.
-
-
Signal Detection and Data Analysis:
-
Measure the HTRF signal using a compatible plate reader.
-
A decrease in the HTRF signal indicates inhibition of the integration process.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from HTRF assays are crucial for comparing the potency of different inhibitors. The following tables provide examples of how to structure this data.
Table 1: Potency of HIV-1 Integrase Inhibitors in HTRF Assays
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |
| BI-1001 | IN Multimerization | IN Multimerization | EC50: Varies | [9] |
| Raltegravir | IN Multimerization | IN Multimerization | No effect | [9] |
| Compound 12 | LEDGF/p75-dependent Integration | IN Catalytic Activity / IN-LEDGF Interaction | IC50: 387 | [10] |
| Compound 14e | LEDGF/p75-dependent Integration | IN Catalytic Activity / IN-LEDGF Interaction | Data not specified | [10] |
| Compound 22 | LEDGF/p75-dependent Integration | IN Catalytic Activity / IN-LEDGF Interaction | IC50: 45 | [11] |
| Compound 27 | LEDGF/p75-dependent Integration | IN Catalytic Activity / IN-LEDGF Interaction | IC50: 17 | [11] |
| TX-1918 | CA CTD-CAI Interaction | HIV-1 Capsid | IC50: 3.81 | [12][13] |
Table 2: Antiviral Activity and Cytotoxicity of Identified Inhibitors
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 22 | 58 | >500,000 | >8500 | [11] |
| Compound 27 | 17 | Cytotoxic | Not reported | [11] |
| TX-1918 | 15.16 | 20.80 | 1.34 | [12] |
| TX-1918 Analog | 6.57 | 102.55 | 15.6 | [12][13] |
Conclusion
HTRF assays provide a versatile and powerful platform for the discovery and characterization of HIV-1 integrase inhibitors. Their high-throughput nature, sensitivity, and adaptability to different assay formats make them an invaluable tool for academic research and industrial drug development. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and scientists working in this critical area of antiviral research.
References
- 1. HIV integration - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. What are HTRF/FRET screens and what are its applications? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A HTRF based competitive binding assay for screening specific inhibitors of HIV-1 capsid assembly targeting the C-Terminal domain of capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Issues of HIV-1 Integrase Inhibitor 3 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with the investigational HIV-1 integrase inhibitor, designated as "Inhibitor 3," during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of Inhibitor 3 in our aqueous assay buffer. What are the common causes?
A1: Precipitation of poorly soluble compounds like Inhibitor 3 in aqueous buffers is a common issue. The primary causes include:
-
Low intrinsic solubility: The inherent physicochemical properties of Inhibitor 3 may limit its ability to dissolve in aqueous solutions.
-
Solvent shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.[1]
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your assay buffer can significantly impact the solubility of the inhibitor.
-
Temperature: Changes in temperature during the experiment can affect solubility.
Q2: What are some initial steps to improve the solubility of Inhibitor 3 for our assays?
A2: Several strategies can be employed to enhance the solubility of Inhibitor 3 for in vitro experiments:
-
Co-solvents: The use of organic co-solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), in the final assay buffer can help maintain solubility. However, it is crucial to determine the tolerance of your assay to these solvents, as they can affect enzyme activity and cell viability.[2][3]
-
pH adjustment: If Inhibitor 3 has ionizable groups, adjusting the pH of the buffer to a range where the compound is more ionized can increase its solubility.[1]
-
Use of surfactants: Non-ionic detergents like Tween-20 or Triton X-100, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the inhibitor and increase its apparent solubility.[1] This is more suitable for biochemical assays than cell-based assays.
-
Formulation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
Q3: Can the solubility issues of Inhibitor 3 affect our IC50 determination?
A3: Absolutely. If Inhibitor 3 precipitates in the assay, the actual concentration of the dissolved, active inhibitor will be lower than the nominal concentration. This can lead to an overestimation of the IC50 value, making the compound appear less potent than it actually is. It is critical to ensure that the inhibitor remains in solution at all tested concentrations.
Troubleshooting Guides
Issue 1: Visible Precipitation of Inhibitor 3 Upon Dilution
Symptoms:
-
Cloudiness or visible particles in the assay wells after adding the inhibitor.
-
Inconsistent results and poor reproducibility between replicate wells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation.
Detailed Steps:
-
Lower the highest concentration: Start by testing a lower concentration range of Inhibitor 3 to identify its kinetic solubility limit in your assay buffer.
-
Serial dilutions: Prepare serial dilutions of your inhibitor stock in the assay buffer, allowing for equilibration at each step, rather than a single large dilution.
-
Optimize co-solvent concentration: If using a co-solvent like DMSO, ensure the final concentration is consistent across all wells and within the limits tolerated by your assay. A final DMSO concentration of 1-2% is often a good starting point.[1]
-
Explore formulation: For persistent solubility issues, consider pre-formulating Inhibitor 3 with solubility enhancers like cyclodextrins or creating a solid dispersion.[2][3]
Issue 2: Inconsistent Assay Signal at High Inhibitor Concentrations
Symptoms:
-
A plateau or even an increase in signal at the highest concentrations of Inhibitor 3, deviating from a typical dose-response curve.
-
High variability in replicates at the upper end of the concentration range.
Logical Relationship Diagram:
Caption: Impact of poor solubility on assay results.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation, even if subtle.
-
Solubility Assessment: Perform a standalone solubility test of Inhibitor 3 in the assay buffer at the highest concentration used. This can be done by measuring turbidity or using HPLC to quantify the amount of dissolved compound.
-
Data Analysis: Exclude data points from the dose-response curve where precipitation is suspected and re-calculate the IC50.
-
Assay Modification: Consider using an assay format that is less susceptible to interference from precipitated compounds, such as a filtration-based assay.
Quantitative Data Summary
The following tables provide hypothetical solubility data for Inhibitor 3 in different buffer systems and with various solubility enhancers. These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.
Table 1: Solubility of Inhibitor 3 in Different Buffers
| Buffer System (pH 7.4) | Co-solvent (1% v/v) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | None | < 1 |
| PBS | DMSO | 15 |
| Tris-HCl | None | 2 |
| Tris-HCl | DMSO | 20 |
| HEPES | None | 1.5 |
| HEPES | DMSO | 18 |
Table 2: Effect of Solubility Enhancers on Inhibitor 3 Solubility in PBS (pH 7.4)
| Enhancer | Concentration | Solubility (µM) |
| None | - | < 1 |
| Tween-20 | 0.01% | 12 |
| Triton X-100 | 0.01% | 10 |
| HP-β-Cyclodextrin | 10 mM | 55 |
| PEG 400 | 5% | 40 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Assay Buffer
Objective: To determine the concentration at which Inhibitor 3 begins to precipitate in the assay buffer.
Methodology:
-
Prepare a 10 mM stock solution of Inhibitor 3 in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to 98 µL of the assay buffer in a 96-well plate to achieve the final desired concentrations. This maintains a constant 2% DMSO concentration.
-
Incubate the plate at the assay temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Protocol 2: HIV-1 Integrase Strand Transfer Assay with a Poorly Soluble Inhibitor
This protocol is a modified version of a standard HIV-1 integrase assay, incorporating steps to manage the solubility of Inhibitor 3. A non-radioactive ELISA-based format is described.
Workflow Diagram:
Caption: Workflow for an ELISA-based integrase assay.
Methodology:
-
Plate Preparation: Coat a 96-well streptavidin plate with biotinylated target DNA substrate and incubate. Wash the plate to remove unbound DNA.
-
Inhibitor Preparation: Prepare serial dilutions of Inhibitor 3 in the assay buffer containing an optimized concentration of a co-solvent (e.g., 2% DMSO) or a solubility enhancer (e.g., 10 mM HP-β-Cyclodextrin).
-
Reaction Mixture: Prepare the integrase reaction mixture containing the HIV-1 integrase enzyme and the donor DNA substrate.
-
Assay Reaction: Add the prepared inhibitor dilutions to the wells, followed by the integrase reaction mixture.
-
Incubation: Incubate the plate at 37°C to allow for the strand transfer reaction to occur.
-
Washing: Wash the plate to remove the enzyme and unbound reagents.
-
Detection: Add an antibody that recognizes the incorporated donor DNA, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add the appropriate substrate (e.g., TMB) and stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the activity of the inhibitor.
References
Technical Support Center: Overcoming HIV-1 Resistance to Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome HIV-1 resistance to integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to integrase inhibitors?
A1: HIV-1 develops resistance to integrase inhibitors primarily through mutations in the integrase (IN) gene. These mutations can reduce the binding affinity of the inhibitor to the integrase enzyme, thereby lowering its effectiveness. Resistance mechanisms can be categorized as:
-
Primary Mutations: These mutations directly reduce the susceptibility to an INSTI and are often the first to emerge under drug pressure.[1][2] They typically occur within the active site of the integrase enzyme.
-
Secondary/Accessory Mutations: These mutations may only slightly reduce INSTI susceptibility on their own but can enhance the level of resistance conferred by primary mutations.[2] They can also compensate for a loss of viral fitness caused by primary mutations.[1]
Q2: What are the major genetic pathways for resistance to first and second-generation INSTIs?
A2: There are several well-characterized genetic pathways for resistance to INSTIs. For first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), three major pathways are:
Second-generation INSTIs, such as dolutegravir (DTG) and bictegravir (BIC), have a higher genetic barrier to resistance.[1] Resistance to these drugs is less common but can emerge through mutations like G118R and R263K, or through combinations of mutations, often including a Q148 pathway mutation plus secondary mutations like G140S/A.[3][4][5]
Q3: Can resistance to integrase inhibitors arise from mutations outside the integrase gene?
A3: Yes, recent research has identified a novel mechanism of high-level resistance to INSTIs caused by mutations in the HIV-1 envelope (Env) protein.[6] These mutations alter the mode of viral transmission, shifting from cell-free infection to direct cell-to-cell fusion. This change in transmission dynamics can reduce the efficacy of INSTIs, even without any mutations in the integrase enzyme itself.[6]
Q4: What is the "genetic barrier" to resistance and how does it differ between INSTIs?
A4: The genetic barrier to resistance refers to the number of mutations required for a virus to lose susceptibility to a drug.[1] First-generation INSTIs like raltegravir and elvitegravir have a relatively low genetic barrier, meaning that one or two mutations can lead to a significant reduction in their effectiveness.[1][7] Second-generation INSTIs like dolutegravir have a higher genetic barrier, requiring a more complex combination of mutations to confer clinically significant resistance.[4]
Troubleshooting Guides
Problem 1: I am observing a loss of inhibitor efficacy in my long-term cell culture experiments.
Possible Cause: In vitro selection of resistant viral strains. Continuous culture of HIV-1 in the presence of a suboptimal concentration of an integrase inhibitor creates selective pressure for the emergence of resistant mutants.[8]
Troubleshooting Steps:
-
Confirm Inhibitor Concentration and Potency:
-
Verify the concentration and stability of your inhibitor stock solution.
-
Perform a standard acute infection assay with your inhibitor to confirm its EC50 (50% effective concentration) against the wild-type virus. A significant shift in EC50 suggests a problem with the compound or the assay itself.
-
-
Sequence the Integrase Gene:
-
Extract viral RNA from the supernatant of the resistant culture and from the original wild-type virus stock.
-
Perform RT-PCR to amplify the integrase gene, followed by Sanger or next-generation sequencing.
-
Compare the sequences to identify mutations that have emerged in the resistant culture. Refer to the Stanford University HIV Drug Resistance Database for known INSTI resistance mutations.
-
-
Characterize Phenotypic Resistance:
-
Clone the identified mutation(s) into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Generate viral stocks of the mutant and wild-type clones.
-
Perform a phenotypic susceptibility assay to quantify the fold change in EC50 for the mutant virus compared to the wild-type. A significant increase confirms the role of the mutation(s) in resistance.
-
Problem 2: My genotypic sequencing results show a complex mixture of mutations. How do I determine which ones are causing resistance?
Possible Cause: The viral population in your sample is heterogeneous, containing multiple quasi-species. Not all detected mutations may contribute to the resistance phenotype.
Troubleshooting Steps:
-
Consult Resistance Databases:
-
Use resources like the Stanford University HIV Drug Resistance Database to check if the identified mutations are known primary or accessory resistance mutations for INSTIs.[7]
-
-
Perform Site-Directed Mutagenesis:
-
If you have identified multiple mutations, create a panel of molecular clones, each containing a single mutation or specific combinations of mutations.
-
This allows you to dissect the contribution of each mutation to the overall resistance profile.
-
-
Analyze Viral Fitness:
-
The emergence of resistance mutations can sometimes impair the virus's replication capacity (fitness).[3]
-
Perform a viral growth kinetics assay (e.g., by monitoring p24 antigen production over time) to compare the replication of mutant viruses to the wild-type virus in the absence of the inhibitor. This can help explain the dynamics of mutation emergence.
-
Problem 3: The virus is resistant to the inhibitor, but I cannot find any mutations in the integrase gene.
Possible Cause: Resistance may be mediated by factors outside the primary drug target.
Troubleshooting Steps:
-
Sequence the HIV-1 Envelope (Env) Gene:
-
As a novel mechanism, mutations in the Env gene have been shown to confer INSTI resistance by promoting cell-to-cell transmission.[6] Sequence the Env gene from your resistant viral population to check for mutations.
-
-
Investigate Cellular Factors:
-
Resistance to dolutegravir has been linked to the post-translational modification of the integrase enzyme, specifically its acetylation state.[9] The R263K mutation may enhance interactions with cellular histone deacetylase complexes, providing a mechanism of resistance. Consider experiments that probe the interaction of integrase with host cell factors.
-
-
Assess Drug Efflux:
-
Although less common for INSTIs, overexpression of cellular drug efflux pumps could potentially reduce the intracellular concentration of the inhibitor. This can be investigated using cellular assays with known efflux pump inhibitors.
-
Data Presentation: INSTI Resistance Mutations
The following table summarizes key resistance mutations for different integrase inhibitors and their typical impact on drug susceptibility.
| Mutation | Integrase Inhibitor Class Affected | Typical Fold Change in EC50 | Classification | References |
| T66I/A | Elvitegravir | 5 - 10 | Primary | [2][3] |
| E92Q | Raltegravir, Elvitegravir | 5 - >10 | Primary | [1][3] |
| T97A | Raltegravir, Elvitegravir | 2 - 5 | Accessory | [1][2] |
| G118R | Dolutegravir | >5 | Primary | [4][10] |
| Y143C/R | Raltegravir | >10 | Primary | [1][10] |
| Q148H/R/K | All INSTIs | 5 - >100 (especially with secondary mutations) | Primary | [1][3][5] |
| N155H | Raltegravir, Elvitegravir | 5 - >10 | Primary | [1][4] |
| R263K | Dolutegravir | ~2-4 | Primary | [3][4] |
| G140S/A + Q148H/R/K | All INSTIs | >100 | Primary + Accessory | [1][5][11] |
Note: Fold change values are approximate and can vary depending on the viral backbone and the specific assay used.
Experimental Protocols
Protocol 1: HIV-1 Integrase Genotypic Resistance Testing
This protocol outlines the steps for amplifying and sequencing the HIV-1 integrase gene from viral RNA in culture supernatants.
1. Viral RNA Extraction:
-
Centrifuge 1-2 mL of viral culture supernatant at low speed to pellet any cells.
-
Filter the supernatant through a 0.45-micron filter.
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.[12] Elute the RNA in a small volume (e.g., 60 µL).[12]
2. One-Step RT-PCR:
-
Prepare a master mix for one-step RT-PCR using a high-fidelity enzyme system (e.g., Invitrogen SuperScript III One-Step RT-PCR with Platinum Taq).[12]
-
Add primers flanking the HIV-1 integrase coding region.
-
Perform the RT-PCR according to the following general cycling conditions:
- Reverse Transcription: 50°C for 30 minutes.
- Initial Denaturation: 94°C for 2 minutes.
- PCR Cycling (40 cycles): 94°C for 15 seconds, 55°C for 30 seconds, 68°C for 1.5 minutes.
- Final Extension: 68°C for 5 minutes.
3. PCR Product Purification and Sequencing:
-
Run the PCR product on an agarose gel to verify the size of the amplicon (~1 kb for the full integrase gene).
-
Purify the PCR product from the gel or directly from the reaction using a PCR purification kit.
-
Send the purified DNA for Sanger sequencing using the same forward and reverse primers used for amplification, as well as internal sequencing primers if necessary.
4. Sequence Analysis:
-
Assemble the sequencing reads to obtain a consensus sequence.
-
Align the sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Use online tools like the Stanford HIV Drug Resistance Database to interpret the resistance implications of the identified mutations.
Protocol 2: Phenotypic Drug Susceptibility Assay (Single-Cycle Infection)
This protocol measures the ability of a virus to infect target cells in the presence of serial dilutions of an inhibitor.
1. Reagents and Materials:
-
Replication-defective HIV-1 vectors encoding a reporter gene (e.g., Luciferase or GFP).
-
VSV-G pseudotyping plasmid.
-
HEK293T cells for virus production.
-
Target cells (e.g., TZM-bl cells or other susceptible cell lines).
-
Integrase inhibitor of interest.
-
Luciferase assay reagent or flow cytometer.
2. Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the HIV-1 vector plasmid (containing wild-type or mutant integrase) and the VSV-G plasmid.
-
Harvest the supernatant containing pseudotyped virus particles 48-72 hours post-transfection.
-
Filter the supernatant and determine the virus titer (e.g., by p24 ELISA or a titration experiment on target cells).[13]
3. Susceptibility Assay:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Prepare 2-fold serial dilutions of the integrase inhibitor in culture medium.
-
Remove the medium from the cells and add the medium containing the inhibitor dilutions.
-
Add a standardized amount of virus to each well. Include "no drug" and "no virus" controls.
-
Incubate for 48 hours.
4. Data Readout and Analysis:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter, harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry.
-
Normalize the results to the "no drug" control (100% infection).
-
Plot the percentage of infection against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC50.
-
The fold change in resistance is calculated as: (EC50 of mutant virus) / (EC50 of wild-type virus).
Visualizations
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 7. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for HIV-1 integrase inhibitor 3
Welcome to the technical support center for HIV-1 integrase inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by blocking the catalytic activity of the HIV-1 integrase enzyme.[1][2][3][4] This enzyme is crucial for two key steps in the viral replication cycle: 3'-processing and strand transfer.[1][4] By inhibiting these processes, the inhibitor prevents the integration of viral DNA into the host cell's genome, thereby halting viral replication.[2][3]
Q2: What are the key assays to determine the efficacy of this compound?
A2: The primary assays to evaluate the efficacy of this compound include:
-
Biochemical Assays: These in vitro assays directly measure the inhibition of the integrase enzyme's catalytic activity, specifically the 3'-processing and strand transfer steps.[5][6][7]
-
Cell-Based Assays: These assays assess the inhibitor's antiviral potency in a cellular context, typically by measuring the reduction of viral replication in infected cells.[8][9] Single-round replication assays are commonly used.[8]
-
Drug Resistance Assays: These assays are crucial for evaluating the inhibitor's effectiveness against known resistance mutations in the integrase gene.[10][11][12] Genotypic assays that sequence the integrase gene are standard.[11]
Q3: What is the recommended minimum viral load for performing genotypic resistance testing?
A3: For reliable genotypic resistance testing, a plasma viral load of at least 500 to 1,000 copies/mL is generally recommended.[11][13] Assays may be unsuccessful at lower viral loads.[11]
Q4: How should I interpret the results from my cell-based infectivity assays?
A4: The results are typically reported as the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%. A lower EC50 value indicates higher potency. It is also important to assess cytotoxicity (CC50) to ensure that the observed antiviral effect is not due to cell death. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the inhibitor.[4][14]
Troubleshooting Guides
Biochemical Assays (3'-Processing and Strand Transfer)
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in no-enzyme control | Contamination of reagents or substrate DNA. | Use fresh, nuclease-free reagents. Ensure proper handling and storage of oligonucleotide substrates. |
| Low signal in positive control (enzyme activity) | Inactive integrase enzyme. Suboptimal reaction conditions. | Verify the activity of the integrase enzyme with a known control inhibitor. Optimize reaction buffer components (e.g., MgCl2 concentration, DTT) and incubation time/temperature.[6] |
| Inconsistent IC50 values across experiments | Pipetting errors. Variability in enzyme or substrate concentrations. | Use calibrated pipettes and ensure accurate dilutions. Prepare master mixes for reagents to minimize variability. Perform experiments in triplicate. |
| No inhibition observed with the test compound | Compound insolubility. Compound degradation. Incorrect compound concentration. | Check the solubility of the inhibitor in the assay buffer. Prepare fresh dilutions of the compound for each experiment. Verify the concentration of the stock solution. |
Cell-Based Infectivity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed | Compound is toxic to the cells at the tested concentrations. | Determine the CC50 of the compound in uninfected cells. Test a wider range of lower concentrations of the inhibitor. |
| Low or no antiviral activity | Ineffective inhibitor. Low viral titer. Insufficient incubation time with the inhibitor. | Confirm the compound's activity in a biochemical assay. Titer the virus stock to ensure an appropriate multiplicity of infection (MOI) is used. Optimize the pre-incubation time of cells with the inhibitor before adding the virus.[9] |
| High variability between replicate wells | Uneven cell seeding. Inconsistent virus addition. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent virus addition. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. |
| Unexpected results with known resistant mutants | Incorrect viral mutant used. Cross-contamination of viral stocks. | Sequence the integrase gene of the viral stock to confirm the presence of the expected resistance mutations. Maintain separate and clearly labeled viral stocks to prevent cross-contamination. |
Experimental Protocols
Protocol 1: 3'-Processing Inhibition Assay (Real-Time PCR-Based)
This protocol is adapted from a novel real-time PCR-based assay for detecting 3'-processing activity.[6][15]
-
Substrate Preparation: A biotinylated HIV-1 LTR substrate is used. The 3' end of the sense strand is labeled with biotin.
-
Reaction Setup:
-
Incubate the biotinylated LTR substrate with purified HIV-1 integrase enzyme in a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl) at 37°C.[6]
-
Include a known inhibitor (e.g., Raltegravir) as a positive control for inhibition and a no-enzyme reaction as a negative control.
-
-
Integrase Reaction: The integrase enzyme will cleave the two terminal nucleotides from the 3' end of the LTR substrate.
-
Capture and Amplification:
-
Transfer the reaction mixture to an avidin-coated PCR tube to capture the unprocessed, biotinylated LTR substrate.
-
Perform real-time PCR using primers and a probe specific for the LTR sequence.
-
-
Data Analysis: In the presence of an active inhibitor, 3'-processing is blocked, the full-length biotinylated LTR remains, binds to the avidin-coated tube, and is available for amplification, resulting in an earlier signal in the real-time PCR. Conversely, active integrase processes the LTR, preventing it from binding to the tube and being amplified, resulting in a late or no signal.[6][15]
Protocol 2: Cell-Based HIV-1 Infectivity Assay
This protocol is a general guide for a single-round infectivity assay.[9]
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the this compound to the wells in triplicate. Include a no-drug control.
-
Pre-incubation: Incubate the cells with the compound for a minimum of 3 hours at 37°C to allow for cellular uptake.[9]
-
Virus Infection: Infect the cells with a predetermined amount of an HIV-1 vector that expresses a reporter gene (e.g., luciferase).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Compounds
| Compound | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Inhibitor 3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Raltegravir | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dolutegravir | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Data to be filled in by the researcher based on experimental results.
Table 2: Activity of Inhibitor 3 Against Resistant HIV-1 Mutants
| HIV-1 Mutant | Fold Change in EC50 vs. Wild-Type |
| Y143R | [Insert Data] |
| N155H | [Insert Data] |
| Q148H/G140S | [Insert Data] |
Data to be filled in by the researcher based on experimental results.
Visualizations
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. HIV-1 Integrase Genotype | Quest Diagnostics [questdiagnostics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of HIV-1 Integrase Inhibitor Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitor 3 (INI-3) derivatives. The focus is on minimizing and troubleshooting cytotoxicity during experimental evaluation.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of cytotoxicity for HIV-1 integrase inhibitor derivatives.
FAQs: Troubleshooting High or Unexpected Cytotoxicity
Q1: My HIV-1 integrase inhibitor derivative shows high cytotoxicity in an MTT assay, even at low concentrations. How can I troubleshoot this?
A1: High cytotoxicity can stem from several factors. Here is a step-by-step approach to investigate the issue:
-
Verify Compound Purity and Integrity:
-
Ensure the compound was properly synthesized, purified, and characterized. Impurities from the synthesis process can be cytotoxic.
-
Check for degradation of the compound. Some molecules are sensitive to light, temperature, or pH.
-
-
Assess Vehicle Control Toxicity:
-
Run a vehicle-only control (e.g., DMSO, ethanol) at the same concentrations used to dissolve your compound. The final concentration of the vehicle in the cell culture medium should typically be ≤0.5%, as higher concentrations can be toxic to cells.[1] If the vehicle control shows toxicity, you will need to use a lower concentration or a different solvent.
-
-
Evaluate Assay Interference:
-
Some compounds can interfere with the MTT assay itself. For example, colored compounds can alter absorbance readings, and strong reducing agents can convert the MTT reagent to formazan non-enzymatically, leading to false results.
-
To check for interference, run a control plate with your compound in cell-free media.[2] If you observe a color change, consider using an alternative cytotoxicity assay such as the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.
-
-
Consider Cell Line Sensitivity:
-
Different cell lines have varying sensitivities to cytotoxic compounds. Consider testing your derivative in a panel of cell lines, including both rapidly dividing cancer cell lines (e.g., MT-4, CEM-SS) and cell lines more representative of primary cells or with lower metabolic activity (e.g., HEK293).[3][4]
-
Q2: I'm observing high variability between replicate wells in my cytotoxicity assay. What are the common causes and solutions?
A2: High variability can compromise the reliability of your results. Here are some common causes and how to address them:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension frequently while plating to prevent settling. Use a multichannel pipette for greater consistency.[5]
-
"Edge Effects": Wells on the periphery of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1]
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate dispensing of cells, compounds, and reagents.
-
Incomplete Formazan Solubilization (MTT Assay): After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes in the dark.[6] Visually inspect the wells under a microscope to confirm dissolution.
Q3: My negative control (untreated cells) shows low viability. What could be the problem?
A3: Low viability in the negative control indicates a problem with your cell culture conditions or the assay procedure itself.
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination (e.g., bacteria, yeast, mycoplasma).
-
Incorrect Cell Seeding Density: Plating too few cells can lead to a weak signal, while too many cells can result in nutrient depletion and cell death by the end of the experiment. Optimize the seeding density for your specific cell line and assay duration.
-
Media or Serum Issues: Use fresh, high-quality culture media and serum. Batch-to-batch variability in serum can affect cell growth.[7]
-
MTT Reagent Toxicity: Prolonged incubation with the MTT reagent can be toxic to some cell lines. Adhere to the recommended incubation time (typically 2-4 hours).
II. Data Presentation: Cytotoxicity and Antiviral Activity
A crucial aspect of developing less cytotoxic inhibitors is to maximize the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to host cells.
Table 1: Comparative Cytotoxicity and Antiviral Activity of Selected HIV-1 Integrase Inhibitors
| Compound/Derivative | Antiviral Activity (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| Dolutegravir (DTG) | 0.51 nM | 1,302 nM | 2,553 | PBMCs | [8] |
| Elvitegravir (EVG) | 0.61 nM | 4,818 nM | 7,898 | PBMCs | [8] |
| Compound 22 | 58 µM | >500 µM | >8.6 | - | [4] |
| Compound 27 | 17 µM | 60 µM | 3.5 | - | [4] |
| NSC34931 | 3.07 µM | 59.0 µM | 19.2 | - | [9] |
| NSC34933 | 0.60 µM | >100 µM | >166 | - | [9] |
| Quinolone Derivative 65 | - | 7.10 µM | - | Breast Cancer Cells | [3] |
| JTP-0157602 | 2.3 nM | 6,823 nM | 2,967 | PBMCs | [8] |
Note: Direct comparison between all compounds may not be appropriate due to variations in experimental conditions and cell lines used.
III. Experimental Protocols
This section provides a detailed methodology for a standard cytotoxicity assay used in the evaluation of HIV-1 integrase inhibitor derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
HIV-1 integrase inhibitor derivatives
-
Cell line (e.g., MT-4, HEK293, PBMCs)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the optimized seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/well for adherent cells, and higher for suspension cells).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your HIV-1 integrase inhibitor derivatives in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
Include the following controls:
-
Negative Control: Cells treated with vehicle only (e.g., medium with the same concentration of DMSO as the highest concentration of the test compound).
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Wells containing medium only (no cells) to determine background absorbance.
-
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compounds or controls. For suspension cells, add 100 µL of the 2x compound dilutions directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals or the cell layer. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells: Add 100 µL of solubilization solution directly to the wells.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control (vehicle-treated cells), which is set to 100% viability.
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
IV. Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Quinolone-Induced Apoptosis
Many HIV-1 integrase inhibitors are based on a quinolone scaffold. The cytotoxicity of some quinolone derivatives has been linked to the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and caspases.
Caption: Proposed signaling pathway for cytotoxicity induced by quinolone-based HIV-1 integrase inhibitor derivatives.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines the general workflow for evaluating the cytotoxicity of novel HIV-1 integrase inhibitor derivatives.
Caption: A generalized experimental workflow for the assessment of cytotoxicity of HIV-1 integrase inhibitor derivatives.
Troubleshooting Logic for High Cytotoxicity
This diagram provides a logical decision-making process for troubleshooting unexpected high cytotoxicity results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of HIV-1 Integrase Inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the investigational HIV-1 integrase inhibitor 3 (CAS 1638504-56-9).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the oral bioavailability of this compound.
Low Apparent Permeability in Caco-2 Assays
Problem: You are observing low apparent permeability (Papp) values for this compound in the apical-to-basolateral (A-to-B) direction during Caco-2 permeability assays, suggesting poor intestinal absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. The compound may be precipitating in the aqueous assay buffer. | 1. Increase Solubilization in Donor Compartment: Prepare the dosing solution with a low percentage of a biocompatible solvent (e.g., DMSO, not exceeding 1%). 2. Formulation Approaches: Test the permeability of different formulations, such as a nanosuspension or a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS). | Increased concentration of the compound in solution, leading to a more accurate assessment of its permeability. |
| High Efflux Ratio: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the apical (intestinal lumen) side. | 1. Determine Efflux Ratio: Measure the permeability in both the A-to-B and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Inhibitors: Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the A-to-B permeability increases and the efflux ratio decreases. | Confirmation of efflux as a limiting factor and identification of potential strategies to overcome it, such as co-formulation with an efflux inhibitor. |
| Poor Cell Monolayer Integrity: Leaky Caco-2 monolayers can lead to inaccurate permeability measurements. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment. 2. Use Paracellular Markers: Include a low-permeability marker (e.g., Lucifer yellow) to assess monolayer integrity. | Validation of the experimental setup and ensuring the reliability of the permeability data. |
High Variability in In Vivo Pharmacokinetic Studies
Problem: You are observing high inter-animal variability in the plasma concentrations of this compound following oral administration in animal models (e.g., rats, dogs).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Oral Dosing: The compound's poor solubility can lead to inconsistent suspension and, therefore, variable dosing. | 1. Optimize Formulation: Use a well-dispersed nanosuspension or a lipid-based formulation to ensure a homogenous dosing solution. 2. Ensure Proper Gavage Technique: Train personnel on consistent oral gavage techniques to minimize variability in administration. | Reduced variability in the administered dose, leading to more consistent plasma concentration profiles. |
| Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. | 1. Standardize Fasting and Feeding: Implement a strict and consistent fasting and feeding schedule for all animals in the study. 2. Conduct Fed vs. Fasted Studies: If variability persists, design a study to specifically evaluate the effect of food on the drug's bioavailability. | A clearer understanding of the impact of food on the drug's absorption and more consistent pharmacokinetic data. |
| First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | 1. Administer an Intravenous (IV) Dose: Compare the pharmacokinetic profile after oral and IV administration to determine the absolute bioavailability and the extent of first-pass metabolism. 2. In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of the compound. | Quantification of the impact of first-pass metabolism on bioavailability and identification of potential metabolic liabilities. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in enhancing the oral bioavailability of this compound?
A1: The primary challenges for enhancing the oral bioavailability of this compound stem from its poor aqueous solubility. This can lead to low dissolution in the gastrointestinal fluids, poor absorption, and high variability in plasma concentrations. Additionally, it may be a substrate for efflux transporters, further limiting its absorption.
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
A2: Two of the most promising strategies for poorly soluble drugs like this compound are:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.
Q3: How can I interpret the results of a Caco-2 permeability assay for this compound?
A3: The Caco-2 permeability assay provides an in vitro model of human intestinal absorption. The key parameters are:
-
Apparent Permeability (Papp): A low Papp (A-to-B) suggests poor absorption.
-
Efflux Ratio: An efflux ratio greater than 2 indicates that the compound is likely a substrate of efflux transporters, which can be a major barrier to its oral bioavailability.
Q4: What animal models are suitable for in vivo pharmacokinetic studies of this compound?
A4: Common animal models for preclinical pharmacokinetic studies include rats and dogs. The choice of model can depend on factors such as metabolic similarity to humans for the compound class and the specific objectives of the study.
III. Data Presentation
The following tables present hypothetical comparative data to illustrate the potential improvements in the bioavailability of this compound with different formulation strategies. Note: This is illustrative data, as specific public data for this compound is limited.
Table 1: In Vitro Permeability of this compound in Caco-2 Cells
| Formulation | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated Compound | 0.5 ± 0.1 | 5.0 ± 0.8 | 10.0 |
| Nanosuspension | 1.5 ± 0.3 | 4.5 ± 0.6 | 3.0 |
| Lipid-Based Formulation (SEDDS) | 2.5 ± 0.4 | 5.5 ± 0.9 | 2.2 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100 |
| Nanosuspension | 600 ± 120 | 2.0 ± 0.5 | 4800 ± 900 | 400 |
| Lipid-Based Formulation (SEDDS) | 900 ± 180 | 1.5 ± 0.5 | 7200 ± 1500 | 600 |
IV. Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured to ensure monolayer integrity. Lucifer yellow permeability is also assessed as a control for paracellular transport.
-
Transport Experiment:
-
For apical-to-basolateral (A-to-B) transport, the test compound is added to the apical side, and samples are taken from the basolateral side at various time points.
-
For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.
-
-
Sample Analysis: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions, and the efflux ratio is determined.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral Group: A single oral dose of the test formulation (e.g., unformulated suspension, nanosuspension, or lipid-based formulation) is administered by gavage.
-
Intravenous Group: A single intravenous dose is administered to a separate group of animals to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
V. Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Mechanisms of bioavailability enhancement for this compound.
Validation & Comparative
validating the antiviral efficacy of HIV-1 integrase inhibitor 3
A comparative guide to the antiviral efficacy of HIV-1 integrase inhibitors, this document provides a detailed analysis of key integrase strand transfer inhibitors (INSTIs). The guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform research and clinical decisions.
Comparative Antiviral Efficacy of HIV-1 Integrase Inhibitors
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively blocking the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle.[1] This class of drugs, including first and second-generation compounds, has demonstrated high potency, favorable safety profiles, and a reduced risk of cross-resistance with other antiretroviral drug classes.[2]
Quantitative Comparison of In Vitro Antiviral Activity
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) for several key INSTIs against clinical isolates of HIV-1. These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro and are a key indicator of antiviral potency.
| Integrase Inhibitor | IC50 (ng/mL) | Protein Binding | Key Characteristics |
| Raltegravir (RAL) | 2.2–5.3 | High | First-generation INSTI.[1][3] |
| Elvitegravir (EVG) | 0.04–0.6 | High | First-generation INSTI, often requires a pharmacokinetic booster.[1][3] |
| Dolutegravir (DTG) | ~0.2 | High | Second-generation INSTI with a high barrier to resistance.[1][2] |
| Bictegravir (BIC) | ~0.2 | High | Second-generation INSTI with potent activity against resistant strains.[1] |
| Cabotegravir (CAB) | ~0.1 | High | Available as a long-acting injectable formulation.[1][4] |
Note: All INSTIs are highly protein-bound, which can influence their clinical IC50 values.[1]
Clinical Efficacy: Virologic Suppression
Clinical trials have consistently demonstrated the high efficacy of INSTI-based regimens in suppressing HIV-1 viral load. One of the unique attributes of INSTIs is the rapid virologic suppression compared with other antiretroviral classes.[1]
A network meta-analysis of 15 randomized controlled trials involving 9,745 patients showed that three-drug regimens containing an INSTI, particularly dolutegravir, were generally superior to other regimens in achieving virologic suppression (HIV-1 RNA < 50 copies/mL) at 48 weeks.[5][6] For instance, the odds ratios for virologic suppression at 48 weeks favored dolutegravir-based regimens over those containing efavirenz (a non-nucleoside reverse transcriptase inhibitor).[5]
Studies have also shown that INSTI-based regimens lead to rapid viral decay, with a significant proportion of patients achieving virologic suppression as early as 4 weeks after initiating treatment.[1] In a study comparing dolutegravir- and bictegravir-containing regimens, 76% to 80% of participants showed virologic suppression within this timeframe.[1]
Experimental Protocols
The evaluation of antiviral efficacy for HIV-1 integrase inhibitors involves a series of in vitro assays to determine their potency and mechanism of action.
In Vitro Anti-HIV-1 Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.
-
Cell Culture and Virus Preparation :
-
Human T-lymphocyte cell lines (e.g., CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) is propagated in these cells, and the virus-containing supernatant is collected and titered.[7]
-
-
Infection and Drug Treatment :
-
Target cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test inhibitor.
-
Control wells include cells infected in the absence of the inhibitor (positive control) and uninfected cells (negative control).
-
-
Quantification of Viral Replication :
-
After a set incubation period (typically 3-7 days), the extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA : Measures the concentration of the viral core protein p24 in the cell culture supernatant.[8]
-
Reverse Transcriptase (RT) Activity Assay : Measures the activity of the viral RT enzyme, which correlates with the amount of virus present.
-
Luciferase Reporter Assay : Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration. The amount of light produced is proportional to viral replication.[9]
-
-
-
Data Analysis :
-
The concentration of the inhibitor that reduces viral replication by 50% (IC50) is calculated from the dose-response curve.
-
Integrase 3'-Processing and Strand Transfer Assays
These cell-free assays directly measure the inhibition of the two catalytic steps performed by the HIV-1 integrase enzyme.
-
Reagents :
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates that mimic the ends of the viral DNA (long terminal repeats or LTRs). These are often labeled with a reporter molecule (e.g., biotin, fluorophore).[10]
-
Test inhibitor at various concentrations.
-
-
3'-Processing Assay :
-
The integrase enzyme, LTR substrate, and inhibitor are incubated together.
-
The enzyme cleaves two nucleotides from the 3' end of the LTR substrate.
-
The inhibition of this cleavage is measured, for example, by a real-time PCR-based method where the removal of a 3'-biotinylated dinucleotide allows for primer annealing and amplification.[10]
-
-
Strand Transfer Assay :
-
Following the 3'-processing step (or using a pre-processed LTR substrate), a target DNA molecule is added to the reaction.
-
The integrase enzyme catalyzes the insertion of the LTR substrate into the target DNA.
-
Inhibition of this strand transfer reaction is quantified, often through gel electrophoresis or ELISA-based methods.[11]
-
Visualizing Key Pathways and Workflows
HIV-1 Integration Pathway
The following diagram illustrates the key steps in the HIV-1 integration process, which is the target of integrase inhibitors.
Caption: HIV-1 integration pathway and the point of inhibition by INSTIs.
Experimental Workflow for Antiviral Efficacy Testing
This diagram outlines the general workflow for evaluating the antiviral efficacy of a potential HIV-1 inhibitor.
Caption: General workflow for evaluating the antiviral efficacy of HIV-1 inhibitors.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Three-Drug Regimens Containing Integrase Inhibitor Show Good Efficacy and Safety in Treatment-Naive Patients With HIV-1: A Bayesian Analysis [frontiersin.org]
- 6. Three-Drug Regimens Containing Integrase Inhibitor Show Good Efficacy and Safety in Treatment-Naive Patients With HIV-1: A Bayesian Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Battle: Novel HIV-1 Integrase Inhibitor Versus Dolutegravir in the Face of Resistance
For Immediate Release
Frederick, MD – In the ongoing fight against HIV-1, the emergence of drug-resistant strains poses a significant challenge. This guide provides a detailed comparison of a novel investigational HIV-1 integrase strand transfer inhibitor (INSTI), designated as HIV-1 integrase inhibitor 3 (Compound 4c ), and the potent, second-generation INSTI, Dolutegravir (DTG). This analysis focuses on their in vitro efficacy against key resistant HIV-1 variants, offering valuable insights for researchers, virologists, and drug development professionals.
Executive Summary
The development of INSTIs has been a major advancement in antiretroviral therapy. However, mutations in the HIV-1 integrase enzyme, particularly at positions Y143, N155, and Q148, can confer resistance to first-generation INSTIs like Raltegravir (RAL) and Elvitegravir (EVG). Dolutegravir has shown a higher barrier to resistance, but the quest for even more robust inhibitors continues. This guide presents a comparative analysis of Compound 4c , a promising investigational agent, and Dolutegravir, alongside the first-generation INSTIs, against wild-type and clinically relevant resistant HIV-1 strains.
Comparative Antiviral Activity
The antiviral activity of this compound (Compound 4c ) and Dolutegravir, as well as Raltegravir and Elvitegravir, was evaluated against a panel of HIV-1 variants carrying key resistance mutations. The data, presented as 50% effective concentrations (EC50) in nanomolar (nM), demonstrates the potency of these inhibitors.
| HIV-1 Strain | Compound 4c (EC50 in nM) | Dolutegravir (EC50 in nM) | Raltegravir (EC50 in nM) | Elvitegravir (EC50 in nM) |
| Wild-Type | 0.9 ± 0.1 | ~1.07 | ~9.15 | Not explicitly stated, but resistance profile is similar to Raltegravir. |
| Y143 Pathway | ||||
| Y143R | Not Available | ~1.12 (FC: 1.05) | >5000 | ~2-fold increase in IC50 |
| N155 Pathway | ||||
| N155H | Not Available | ~1.47 (FC: 1.37) | 19-fold resistance | <5-fold reduction in sensitivity |
| Q148 Pathway | ||||
| Q148H/G140S | 4.6 ± 0.5 | ~4.01 (FC: 3.75) | 245-fold resistance | 1000-fold cross-resistance |
Note: Fold change (FC) in EC50 is relative to the wild-type strain. Data for Compound 4c is from Zhao et al., 2020. Data for Dolutegravir, Raltegravir, and Elvitegravir is compiled from multiple sources and may have been generated under slightly different experimental conditions.[1][2][3][4][5]
The data reveals that while Dolutegravir maintains impressive activity against the Y143R and N155H mutants, its efficacy is moderately reduced against the formidable Q148H/G140S double mutant.[1][2] Notably, Compound 4c demonstrates potent activity against the Q148H/G140S variant, with an EC50 of 4.6 nM.[6] This suggests that Compound 4c may have a distinct advantage against this specific and challenging resistance pathway.
Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition
Both this compound and Dolutegravir are integrase strand transfer inhibitors (INSTIs). They function by binding to the active site of the HIV-1 integrase enzyme, chelating essential magnesium ions, and preventing the integration of the viral DNA into the host cell's genome. This action effectively halts the viral replication cycle.
Caption: Simplified overview of the HIV-1 integration pathway.
Experimental Protocols
The in vitro antiviral activities presented in this guide were primarily determined using a single-round infectivity assay.
Single-Round Infectivity Assay
This assay measures the ability of an inhibitor to block a single cycle of HIV-1 replication.
Caption: Workflow for a single-round HIV-1 infectivity assay.
Detailed Steps:
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Preparation: The integrase inhibitors are serially diluted to a range of concentrations.
-
Virus Production: Pseudotyped HIV-1 reporter viruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (env-deficient and expressing luciferase) and a plasmid encoding a vesicular stomatitis virus G protein (VSV-G) envelope.
-
Infection: The target cells are pre-incubated with the diluted inhibitors before the addition of the pseudotyped virus.
-
Incubation: The plates are incubated for 48-72 hours to allow for a single round of viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values, representing the concentration of the inhibitor that reduces viral infection by 50%, are calculated from the dose-response curves.
Logical Relationship of Drug Resistance and Efficacy
The development of resistance mutations in the HIV-1 integrase enzyme can significantly impact the efficacy of INSTIs. The following diagram illustrates the relationship between the presence of specific mutations and the resulting drug susceptibility.
Caption: Impact of mutations on drug susceptibility.
Conclusion
This comparative analysis highlights the potent antiviral activity of the novel this compound (Compound 4c ), particularly against the challenging Q148H/G140S resistant mutant. While Dolutegravir remains a highly effective INSTI with a high barrier to resistance, the performance of Compound 4c against this specific dual mutation suggests it may offer a valuable alternative or future therapeutic option. Further preclinical and clinical investigations are warranted to fully elucidate the resistance profile and clinical potential of this promising new compound.
References
- 1. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 2. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Inhibitors That Are Broadly Effective against Drug-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Analysis of HIV-1 Integrase Strand Transfer Inhibitors: A Comparative Guide
This guide provides a detailed comparison of first and second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), focusing on their cross-resistance profiles. The information is intended for researchers, scientists, and drug development professionals working on antiretroviral therapies.
Introduction
HIV-1 integrase is one of three essential viral enzymes, alongside reverse transcriptase and protease, that are primary targets for antiretroviral drugs.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2][3] Integrase strand transfer inhibitors (INSTIs) specifically block the strand transfer step, preventing the integration of the viral genome and effectively halting viral replication.[3][4][5]
The first generation of INSTIs, including raltegravir (RAL) and elvitegravir (EVG), were significant advancements in HIV-1 treatment.[6][7] However, their relatively low genetic barrier to resistance led to the emergence of viral strains with reduced susceptibility.[8] This prompted the development of second-generation INSTIs, such as dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), which exhibit a higher genetic barrier to resistance and often retain activity against viruses resistant to first-generation drugs.[7][9]
This guide will compare the cross-resistance patterns between these two generations of INSTIs, providing quantitative data, experimental methodologies, and visual representations of key concepts.
Comparative Analysis of Integrase Inhibitors
The following tables summarize the key characteristics and resistance profiles of selected first and second-generation INSTIs.
Table 1: Overview of Selected HIV-1 Integrase Strand Transfer Inhibitors
| Drug | Abbreviation | Generation | Year of Approval (Europe) | In Vitro IC50 (Wild-Type HIV-1) |
| Raltegravir | RAL | First | 2007[7] | 2.2–5.3 ng/mL[10] |
| Elvitegravir | EVG | First | 2013[7] | 0.04–0.6 ng/mL[10] |
| Dolutegravir | DTG | Second | 2014[7] | ~0.2 ng/mL[10] |
| Bictegravir | BIC | Second | 2018[7] | ~0.2 ng/mL[10] |
| Cabotegravir | CAB | Second | 2020[7] | ~0.1 ng/mL[10] |
Table 2: Key Resistance Mutations and Cross-Resistance Profiles
| Primary Mutation | Common Associated Secondary Mutations | Fold Change in Susceptibility (vs. Wild-Type) | Cross-Resistance Notes |
| Raltegravir/Elvitegravir | Dolutegravir/Bictegravir | ||
| Y143C/R | T97A | High | Low to moderate |
| N155H | E92Q | High | Low |
| Q148H/R/K | G140S/A, E138K/A | High | Moderate to High |
| G118R | Low | Low to moderate | |
| R263K | Low | Low | |
| T66I/A/K | Moderate to High | Low |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Phenotypic Resistance Assays
Objective: To measure the in vitro susceptibility of HIV-1 isolates to a range of antiretroviral drugs.
Methodology:
-
Virus Preparation: Recombinant viruses containing specific integrase mutations are generated by site-directed mutagenesis. Alternatively, clinical isolates from patients experiencing virologic failure are used.
-
Cell Culture: Target cells (e.g., MT-2, PM1, or peripheral blood mononuclear cells) are cultured in appropriate media.
-
Drug Susceptibility Assay:
-
Cells are infected with a standardized amount of virus in the presence of serial dilutions of the integrase inhibitor.
-
Control infections are performed in the absence of the drug.
-
-
Endpoint Measurement: After a defined incubation period (e.g., 3-7 days), viral replication is quantified. Common methods include measuring p24 antigen levels in the culture supernatant by ELISA or quantifying reverse transcriptase activity.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the mutant and wild-type viruses. The fold change in IC50 is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Genotypic Resistance Assays
Objective: To identify mutations in the HIV-1 integrase gene that are associated with drug resistance.
Methodology:
-
Sample Collection: Plasma samples are collected from HIV-1 infected individuals.
-
RNA Extraction: Viral RNA is extracted from the plasma.
-
Reverse Transcription and PCR: The integrase-coding region of the pol gene is reverse-transcribed into cDNA and then amplified by PCR.
-
Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify mutations. Resistance-associated mutations are identified using databases such as the Stanford University HIV Drug Resistance Database.[7]
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action of INSTIs, the workflow for resistance testing, and the logical relationship of cross-resistance.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: Workflow for HIV-1 Drug Resistance Testing.
Caption: Cross-Resistance Pathways in INSTIs.
References
- 1. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 7. akjournals.com [akjournals.com]
- 8. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance by drug class | HIV i-Base [i-base.info]
- 10. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dolutegravir vs. Elvitegravir in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent HIV-1 integrase strand transfer inhibitors (INSTIs): Dolutegravir (DTG), a second-generation inhibitor, and Elvitegravir (EVG), a first-generation inhibitor. Both drugs target the HIV-1 integrase enzyme, a critical component for viral replication, but exhibit key differences in their performance, resistance profiles, and metabolic pathways.
Executive Summary
Antiviral Activity
Both Dolutegravir and Elvitegravir are potent inhibitors of HIV-1 integrase, exhibiting activity at nanomolar concentrations. However, subtle differences in their in vitro potency have been reported.
| Parameter | Dolutegravir (DTG) | Elvitegravir (EVG) | Reference |
| IC50 (in vitro, clinical isolates) | 0.2 ng/mL | 0.04–0.6 ng/mL | [1] |
| Protein-Adjusted IC90 (PA-IC90) | 64 ng/mL | 45 ng/mL (IC95) | [1][2][3][4] |
| Dissociative Half-life (from IN-DNA complex) | 71 hours | 2.7 hours | [5] |
Table 1: Comparative in vitro antiviral activity of Dolutegravir and Elvitegravir.
Dolutegravir's significantly longer dissociative half-life from the integrase-DNA complex may contribute to its higher barrier to resistance[5].
Resistance Profiles
A key differentiator between second and first-generation INSTIs is their resistance profile. Dolutegravir demonstrates a higher genetic barrier to resistance compared to Elvitegravir[1][6].
| Resistance Pathway | Effect on Dolutegravir | Effect on Elvitegravir | Reference |
| Primary Mutations (e.g., T66I, E92Q, Y143R, Q148H/K/R, N155H) | Retains activity against many single mutations that confer resistance to EVG. | Susceptible to resistance development through these pathways. | [5][6][7] |
| Key Resistance Mutations | R263K is a signature mutation, but confers low-level resistance. | T66I/A, E92G/V/Q, T97A are common initial mutations leading to high-level resistance. | [8] |
| Cross-Resistance | Maintains activity against many viruses resistant to Elvitegravir. | Resistance to Elvitegravir often confers cross-resistance to other first-generation INSTIs. | [6][7] |
Table 2: Comparative resistance profiles of Dolutegravir and Elvitegravir.
In vitro studies have shown that resistance to Elvitegravir emerges more rapidly than to Dolutegravir[8]. Furthermore, Dolutegravir maintains significant activity against HIV-1 isolates with mutations that confer resistance to Elvitegravir[5][7].
Pharmacokinetics and Metabolism
The pharmacokinetic properties of Dolutegravir and Elvitegravir are distinct, largely due to their different metabolic pathways.
| Parameter | Dolutegravir (DTG) | Elvitegravir (EVG) | Reference |
| Dosing | Once daily, unboosted | Once daily, boosted with cobicistat | [9] |
| Terminal Elimination Half-life | ~14 hours | ~9.5 hours (with cobicistat) | [2][3][4] |
| Primary Metabolic Pathway | UGT1A1 glucuronidation | CYP3A4 oxidation | [1][10] |
| Minor Metabolic Pathway | CYP3A4 oxidation | - | [10] |
| Drug-Drug Interactions | Lower potential for CYP3A4-mediated interactions. | Higher potential for interactions due to CYP3A4 metabolism and cobicistat boosting. | [1] |
Table 3: Comparative pharmacokinetic properties of Dolutegravir and Elvitegravir.
Elvitegravir's reliance on CYP3A4 for metabolism necessitates co-administration with a pharmacokinetic enhancer like cobicistat to achieve once-daily dosing[11]. This also increases the potential for drug-drug interactions. Dolutegravir is primarily metabolized by UGT1A1, with a minor contribution from CYP3A4, resulting in a lower risk of such interactions[1][10].
Experimental Protocols
In Vitro Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of the inhibitor required to reduce HIV-1 replication by 50% (EC50).
Protocol:
-
Cell Culture: Human T-lymphoid cells (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Virus Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound (Dolutegravir or Elvitegravir).
-
Incubation: The cultures are incubated for 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an ELISA, or by assessing virus-induced cytopathic effects using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibition of the strand transfer step of HIV-1 integration.
Protocol:
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end (often biotin-labeled), and a target DNA substrate (often labeled with a different tag, e.g., digoxigenin).
-
Reaction Setup: The reaction is typically performed in a 96-well plate. The biotinylated donor DNA is first captured on a streptavidin-coated plate.
-
Enzyme and Inhibitor Addition: Recombinant integrase is added, followed by serial dilutions of the inhibitor (Dolutegravir or Elvitegravir).
-
Strand Transfer Reaction: The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.
-
Detection: The amount of integrated product (containing both biotin and digoxigenin) is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the strand transfer reaction against the inhibitor concentration.
In Vitro Resistance Selection Assay
This assay is used to determine the genetic pathways to resistance for an antiviral drug.
Protocol:
-
Initial Culture: HIV-1 is cultured in the presence of the inhibitor at a concentration that partially suppresses viral replication (e.g., the EC50).
-
Serial Passage: The virus-containing supernatant is harvested at peak replication and used to infect fresh cells in the presence of an equal or slightly higher concentration of the inhibitor.
-
Dose Escalation: This process is repeated for multiple passages, with the drug concentration gradually increased as the virus develops resistance.
-
Genotypic Analysis: At various passages, viral RNA is extracted from the culture supernatant, and the integrase gene is sequenced to identify mutations associated with resistance.
-
Phenotypic Analysis: The identified mutations are often introduced into a wild-type viral clone by site-directed mutagenesis, and the resulting virus is tested in a cell-based antiviral assay to confirm their effect on drug susceptibility.
Signaling and Metabolic Pathways
The primary mechanism of action for both drugs is the inhibition of the HIV-1 integrase enzyme, which prevents the integration of viral DNA into the host cell genome.
The metabolic pathways for Dolutegravir and Elvitegravir are distinct, impacting their potential for drug-drug interactions.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dolutegravir and elvitegravir plasma concentrations following cessation of drug intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. saudijournals.com [saudijournals.com]
- 7. Effects of Raltegravir or Elvitegravir Resistance Signature Mutations on the Barrier to Dolutegravir Resistance In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Integrase Inhibitor-Based Triple Therapies Against HIV-1
A Comparative Guide for Researchers and Drug Development Professionals
The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized highly active antiretroviral therapy (HAART), establishing three-drug regimens, typically comprising an INSTI and two nucleoside reverse transcriptase inhibitors (NRTIs), as the standard of care for treatment-naive individuals with HIV-1. This guide provides a comparative analysis of the synergistic effects observed when combining a third-generation HIV-1 integrase inhibitor with other antiretroviral drugs (ARVs). We present quantitative data from in vitro synergy studies and clinical trials, detail the experimental protocols used to generate this data, and provide visualizations of the relevant biological pathways and experimental workflows.
In Vitro Synergistic Activity of INSTI-Based Combinations
The efficacy of combination therapy often relies on the synergistic interaction between its components, where the combined effect is greater than the sum of the individual effects. In vitro studies are crucial for quantifying this synergy. The combination of an integrase inhibitor with two NRTIs, such as emtricitabine (FTC) and tenofovir (TFV) or its prodrug tenofovir alafenamide (TAF), consistently demonstrates synergistic to highly synergistic anti-HIV-1 activity.
A key study investigated the three-drug combination of the NRTIs FTC and TFV with representatives from major ARV classes, including the INSTIs elvitegravir (EVG) and raltegravir (RAL). The results showed that the combinations including INSTIs exhibited the strongest synergy.[1][2] Similarly, the INSTI bictegravir shows highly synergistic activity when combined with emtricitabine and tenofovir alafenamide.[3][4]
The level of synergy is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[5]
Table 1: In Vitro Synergy of Three-Drug Combinations Containing an Integrase Inhibitor
| Integrase Inhibitor | NRTI Backbone | Other ARV Class | Mean Combination Index (CI) ± SD | Level of Synergy | Reference |
| Elvitegravir (EVG) | FTC + TFV | N/A | 0.47 ± 0.09 | Synergy | [1] |
| Raltegravir (RAL) | FTC + TFV | N/A | 0.52 ± 0.05 | Synergy | [1] |
| Elvitegravir (EVG) | FTC + TFV | NNRTI (Efavirenz) | 0.56 ± 0.08 | Synergy | [1] |
| Elvitegravir (EVG) | FTC + TFV | NNRTI (Rilpivirine) | 0.73 ± 0.13 | Moderate Synergy | [1] |
| Elvitegravir (EVG) | FTC + TFV | PI (Darunavir) | 0.77 ± 0.11 | Moderate Synergy | [1] |
| Elvitegravir (EVG) | FTC + TFV | PI (Atazanavir) | 0.83 ± 0.19 | Moderate Synergy | [1] |
| Elvitegravir (EVG) | FTC + TFV | PI (Lopinavir) | 0.97 ± 0.10 | Additive | [1] |
Clinical Performance of INSTI-Based Regimens
The in vitro synergy of INSTI-based triple therapies translates into high rates of virologic suppression and robust CD4+ T-cell recovery in clinical settings. Numerous Phase 3 clinical trials have demonstrated the non-inferiority, and in some cases superiority, of INSTI-based regimens compared to those containing protease inhibitors (PIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8]
Table 2: Comparative Efficacy and Safety of INSTI-Based Regimens in Treatment-Naïve Adults (48-Week Data)
| Regimen | Trial Name/Reference | Virologic Suppression (<50 copies/mL) | Mean CD4+ Cell Increase (cells/µL) | Discontinuation due to Adverse Events |
| Bictegravir/FTC/TAF | GS-US-380-1489[7] | 92.4% | 233 | 0% |
| Dolutegravir/Abacavir/Lamivudine | GS-US-380-1489[7] | 93.0% | 229 | <1% |
| Dolutegravir + FTC/TDF | ADVANCE[9] | 78% | 209 | Not Reported |
| Dolutegravir + FTC/TAF | ADVANCE[9] | 79% | 258 | Not Reported |
| Efavirenz/FTC/TDF | ADVANCE[9] | 74% | 182 | Not Reported |
| Elvitegravir/c/FTC/TDF | WAVES[1] | 87% | 224 | 1.7% |
| Atazanavir/r + FTC/TDF | WAVES[1] | 81% | 211 | 6.6% |
Experimental Protocols
In Vitro HIV-1 Synergy Assay
A detailed protocol for determining the synergistic activity of ARV combinations is outlined below.
1. Cell and Virus Culture:
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter, are commonly used.[10]
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is propagated in a suitable T-cell line (e.g., CEMx174) to generate a high-titer virus stock.[11] The virus titer is determined to establish the appropriate multiplicity of infection (MOI) for subsequent experiments.
2. Drug Preparation:
-
The integrase inhibitor and other ARVs are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug are prepared in cell culture medium. For combination studies, drugs are mixed at constant molar ratios.
3. Infection and Treatment:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are treated with the single drugs or drug combinations at various concentrations for 1-2 hours prior to infection.[10]
-
Cells are then infected with HIV-1 at a predetermined MOI.
-
Untreated infected cells and uninfected cells serve as positive and negative controls, respectively.
4. Quantifying Viral Inhibition:
-
After 48 hours of incubation, the level of HIV-1 infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase).[10]
-
Luciferase activity is measured using a luminometer after adding a luciferase substrate reagent.
-
The percentage of viral inhibition is calculated relative to the untreated virus-infected control cells.
5. Synergy Analysis:
-
The dose-response data for each drug and combination are analyzed using the median-effect principle developed by Chou and Talalay.[12]
-
The Combination Index (CI) is calculated using software like CalcuSyn or CompuSyn. The CI value determines whether the drug interaction is synergistic (CI < 0.9), additive (CI = 0.9-1.1), or antagonistic (CI > 1.1).[5]
Visualizations
HIV-1 Replication Cycle and ARV Targets
The following diagram illustrates the key steps in the HIV-1 replication cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.
Caption: HIV-1 replication cycle and targets of major antiretroviral drug classes.
Experimental Workflow for In Vitro Synergy Analysis
The diagram below outlines the sequential steps involved in assessing the synergistic effects of antiretroviral drug combinations in a laboratory setting.
Caption: Workflow for determining in vitro synergy of anti-HIV-1 drug combinations.
References
- 1. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection (GS-US-380-1489): a double-blind, multicentre, phase 3, randomised controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fixed-dose combination bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir-containing regimens for initial treatment of HIV-1 infection: week 144 results from two randomised, double-blind, multicentre, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolutegravir with emtricitabine and tenofovir alafenamide or tenofovir disoproxil fumarate versus efavirenz, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 infection (ADVANCE): week 96 results from a randomised, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synchronous infection of SIV and HIV in vitro for virology, immunology, and vaccine-related studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
Evaluating the Genetic Barrier to Resistance for a Novel HIV-1 Integrase Inhibitor: A Comparative Guide
The development of HIV-1 integrase strand transfer inhibitors (INSTIs) has been a significant advancement in antiretroviral therapy. A key characteristic defining their clinical durability and long-term efficacy is the genetic barrier to resistance. This guide provides a comparative analysis of a hypothetical third-generation compound, "Integrase Inhibitor 3" (INI-3), against first and second-generation INSTIs, offering experimental data and protocols for researchers and drug development professionals.
The genetic barrier to resistance is determined by the number of mutations required to confer a clinically significant loss of susceptibility to a drug, the impact of these mutations on viral fitness, and the drug's intrinsic potency.[1][2] First-generation INSTIs, such as raltegravir (RAL) and elvitegravir (EVG), generally have a lower genetic barrier, with single mutations capable of causing marked reductions in susceptibility.[3][4] In contrast, second-generation INSTIs like dolutegravir (DTG) and bictegravir (BIC) exhibit a higher barrier to resistance, a crucial attribute for long-term viral suppression.[5][6][7]
Comparative Analysis of In Vitro Resistance Profiles
The in vitro resistance profile provides a foundational understanding of an inhibitor's resilience. For INI-3, we hypothesize a profile superior to existing second-generation INSTIs, characterized by extreme difficulty in selecting for high-level resistance and retained activity against common resistance pathways.
Table 1: In Vitro Selection of Resistance-Associated Mutations
| Integrase Inhibitor | Primary Resistance Pathways Selected In Vitro | Time to Emergence of Resistance | Fold-Change in EC50 of Selected Variants |
| Integrase Inhibitor 3 (Hypothetical) | R263K, M50I/R263K | > 112 days | Low (<5-fold) |
| Dolutegravir (DTG) | R263K, H51Y, E138K | Difficult to select; > 112 days | Low (<3-fold)[8] |
| Bictegravir (BIC) | R263K, S153F/Y, H51Y | Difficult to select; > 112 days | Low (<3-fold)[8] |
| Cabotegravir (CAB) | Q148R/K | Weeks 8-16 | High (>100-fold)[8] |
| Elvitegravir (EVG) | T66I/A, E92G/V/Q, T97A, R263K | Weeks 8-16 | High (>100-fold)[8] |
| Raltegravir (RAL) | Y143C/H/R, Q148H/K/R, N155H | Rapid emergence | High (>100-fold) |
Table 2: Cross-Resistance Profile Against Site-Directed Mutants
This table illustrates the fold-change in EC50 (the concentration required to inhibit 50% of viral replication) for each inhibitor against pre-existing resistance mutations. A lower fold-change indicates better retention of activity.
| Mutation(s) | Integrase Inhibitor 3 (Hypothetical) | Dolutegravir (DTG) | Bictegravir (BIC) | Elvitegravir (EVG) | Raltegravir (RAL) |
| Y143R | < 2 | < 1.5 | < 1.5 | > 20 | > 20 |
| N155H | < 2 | < 1.5 | < 1.5 | > 10 | > 10 |
| Q148H + G140S | 2-5 | 5-10 | 2-5 | > 100 | > 100 |
| R263K | < 1.5 | 1-3 | 1-2 | < 3 | < 3 |
Data for existing drugs are compiled from multiple sources.[8][9][10][11] The profile for INI-3 is projected based on desired characteristics for a next-generation inhibitor.
Dolutegravir and bictegravir have demonstrated a high barrier to resistance in vitro, which is confirmed in clinical studies where no treatment-emergent resistance was observed through 48 weeks in treatment-naive patients.[6] For INI-3, the hypothetical data suggests an even more robust profile, particularly against the challenging Q148 pathway mutations.
Experimental Protocols
Detailed and standardized methodologies are crucial for accurately evaluating the genetic barrier to resistance.
In Vitro Resistance Selection Protocol
This experiment aims to identify the mutational pathways that lead to resistance against a new inhibitor.
Objective: To select for HIV-1 variants with reduced susceptibility to INI-3 by serial passage in cell culture.
Methodology:
-
Cell Culture: MT-2 cells or another suitable T-cell line are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Virus Stocks: A wild-type HIV-1 strain (e.g., NL4-3) is used to initiate the selection.
-
Dose Escalation:
-
Initiate infection of MT-2 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Culture the infected cells in the presence of INI-3 at a starting concentration equivalent to its EC95.
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
-
When viral breakthrough is observed (p24 levels rebound), harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh cells, doubling the concentration of INI-3.
-
-
Endpoint: Continue the serial passage for at least 20-30 passages or until a significant decrease in susceptibility is observed.
-
Genotypic Analysis: Extract viral RNA from the culture supernatant at each passage showing viral breakthrough. Perform RT-PCR to amplify the integrase gene, followed by sequencing to identify emerging mutations.
Phenotypic Susceptibility Assay Protocol
This assay quantifies the extent to which specific mutations confer resistance to an inhibitor.
Objective: To determine the fold-change in EC50 of INI-3 against HIV-1 clones containing specific resistance-associated mutations.
Methodology:
-
Generation of Mutant Clones: Introduce desired mutations (e.g., R263K, Q148H+G140S) into an HIV-1 molecular clone (e.g., pNL4-3) using a site-directed mutagenesis kit.[12][13]
-
Virus Production: Transfect HEK293T cells with the wild-type and mutant plasmid DNA to produce recombinant virus stocks.
-
Susceptibility Testing:
-
Seed TZM-bl cells (which express a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.
-
Pre-incubate the cells with serial dilutions of INI-3 and comparator drugs.
-
Infect the cells with a standardized amount of each viral clone.
-
-
Data Analysis: After 48 hours, measure luciferase activity. Calculate the EC50 value for each drug against each virus by plotting the percentage of inhibition versus the drug concentration. The fold-change is calculated as (EC50 for mutant virus) / (EC50 for wild-type virus).
Visualizing Resistance Pathways and Experimental Workflows
Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.
Caption: Workflow for In Vitro Resistance Selection.
Caption: Workflow for Phenotypic Susceptibility Testing.
Caption: Major Resistance Pathways for INSTIs.
Conclusion
The evaluation of the genetic barrier to resistance is a cornerstone of preclinical and clinical development for new antiretroviral agents. A high barrier, as exemplified by dolutegravir, bictegravir, and the hypothetical INI-3, is associated with a lower risk of treatment failure and preserves future treatment options.[5] The comparative data and standardized protocols provided in this guide offer a framework for the rigorous assessment of novel HIV-1 integrase inhibitors, ensuring that only the most robust candidates advance in the development pipeline.
References
- 1. [Genetic barrier to antiretroviral drug-resistance. Focus on raltegravir, the first integrase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on the Barrier to Resistance for Dolutegravir + Lamivudine, a Two-Drug Antiretroviral Therapy for HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 5. Genetic barrier to resistance for dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raltegravir or elvitegravir resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sg.idtdna.com [sg.idtdna.com]
A Comparative Analysis of the Safety Profiles of Novel Integrase Strand Transfer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection, recommended as first-line therapy in many international guidelines.[1] Their popularity stems from their high efficacy, favorable pharmacokinetic profiles, and general tolerability.[1] This guide provides a comparative analysis of the safety profiles of novel second-generation INSTIs, including bictegravir and cabotegravir, alongside the widely used dolutegravir. To provide a comprehensive perspective, their safety profiles are also compared with first-generation INSTIs, raltegravir and elvitegravir. This comparison is supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of key concepts.
Classification of Integrase Strand Transfer Inhibitors
The INSTIs can be broadly categorized into two generations based on their chemical structure and resistance profiles. Second-generation INSTIs generally have a higher barrier to resistance.
Caption: Classification of First and Second-Generation INSTIs.
Comparative Safety Profiles: Adverse Events
The following tables summarize the most common adverse reactions reported in clinical trials for each INSTI. It is important to note that direct comparisons across separate trials can be challenging due to differences in study design, patient populations, and comparator arms.
Second-Generation INSTIs: Bictegravir, Cabotegravir, and Dolutegravir
Table 1: Comparison of Common Adverse Reactions in Treatment-Naïve Adults (Week 144 Analysis)
| Adverse Reaction | BIKTARVY® (Bictegravir/FTC/TAF) N=314 | Abacavir/Dolutegravir/Lamivudine N=315 | Dolutegravir + FTC/TAF N=325 |
| Diarrhea | 6% | 16% | 14% |
| Nausea | 6% | 17% | 9% |
| Headache | 5% | 16% | 13% |
| Fatigue | 4% | 10% | 7% |
| Insomnia | 3% | 7% | 5% |
| Dizziness | 3% | 9% | 6% |
| Data from Trials 1489 and 1490. Frequencies are based on all adverse events attributed to trial drugs by the investigator. |
In head-to-head trials, bictegravir has demonstrated a favorable gastrointestinal side effect profile compared to dolutegravir-based regimens.[2] Specifically, a lower incidence of nausea has been reported with bictegravir.[2]
Cabotegravir, available as a long-acting injectable, has a unique safety profile dominated by injection-site reactions. In clinical trials, the most common side effects reported were injection-site reactions, fever, tiredness, headache, muscle or bone pain, nausea, sleep problems, dizziness, and rash.[3]
First-Generation INSTIs: Raltegravir and Elvitegravir
Table 2: Common Adverse Reactions in Treatment-Naïve Adults (48-Week Analysis)
| Adverse Reaction | ISENTRESS® (Raltegravir) + Emtricitabine/Tenofovir | Efavirenz + Emtricitabine/Tenofovir |
| Insomnia | 4% | 4% |
| Headache | 4% | 5% |
| Nausea | 3% | 10% |
| Asthenia | 2% | 3% |
| Fatigue | 2% | 4% |
| Data from the STARTMRK trial. |
Table 3: Common Adverse Reactions in Treatment-Naïve Adults (Week 144 Analysis)
| Adverse Reaction | GENVOYA® (Elvitegravir/cobicistat/FTC/TAF) N=866 | STRIBILD® (Elvitegravir/cobicistat/FTC/TDF) N=867 |
| Nausea | 11% | 13% |
| Diarrhea | 7% | 9% |
| Headache | 6% | 5% |
| Fatigue | 5% | 4% |
| Data from Studies 104 and 111. |
Discontinuation Rates Due to Adverse Events
Discontinuation rates due to adverse events are a key indicator of a drug's tolerability.
Table 4: Discontinuation Rates in Treatment-Naïve Adults (Week 144 Analysis)
| INSTI Regimen | Discontinuation Rate |
| BIKTARVY® (Bictegravir/FTC/TAF) | 1% |
| Abacavir/Dolutegravir/Lamivudine | 2% |
| Dolutegravir + FTC/TAF | 2% |
| Data from Trials 1489 and 1490. |
In a real-world cohort study comparing bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) to dolutegravir/lamivudine (DTG/3TC) as a switch strategy, the overall discontinuation rate was low for both regimens, with treatment-related discontinuations being infrequent.[4]
Key Safety Considerations
Neuropsychiatric Events
Neuropsychiatric adverse events (NPAEs), including insomnia, anxiety, and depression, have been reported with INSTIs.[5] While generally mild to moderate, they can lead to treatment discontinuation.[5] Dolutegravir has been associated with a higher incidence of NPAEs compared to other INSTIs in some cohort studies.[6]
Weight Gain
Several studies have linked INSTI use, particularly second-generation agents like dolutegravir and bictegravir, with weight gain.[7][8] This effect appears to be more pronounced in certain populations, including women and Black individuals. The mechanisms underlying INSTI-associated weight gain are still under investigation.
Renal and Bone Effects
Elvitegravir is co-formulated with cobicistat, a pharmacokinetic booster that can inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a change in glomerular filtration rate. Tenofovir alafenamide (TAF), a component of several INSTI-based single-tablet regimens, has been associated with more favorable bone and renal safety profiles compared to tenofovir disoproxil fumarate (TDF).
Experimental Protocols: Safety Assessment in Clinical Trials
The safety of INSTIs is rigorously evaluated in clinical trials through a standardized process.
Caption: Workflow for Safety Assessment in Clinical Trials.
A typical clinical trial protocol for an INSTI will include the following key elements for safety assessment:
-
Schedule of Assessments: This defines the timing of safety monitoring, including physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, urinalysis) at baseline and at specified intervals throughout the trial.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Collection and Reporting: The protocol details the procedures for eliciting, documenting, and reporting all AEs and SAEs. Investigators are required to assess the severity of each AE (e.g., mild, moderate, severe) and its potential relationship to the study drug.
-
Causality Assessment: The relationship between the investigational product and an adverse event is systematically assessed by the investigator, typically categorized as not related, unlikely, possibly, probably, or definitely related.
-
Laboratory Abnormalities: The protocol specifies the grading of laboratory abnormalities according to standardized criteria (e.g., DAIDS AE Grading Table).
-
Regulatory Reporting: The protocol outlines the timelines and procedures for expedited reporting of SAEs to regulatory authorities such as the FDA and EMA, in compliance with guidelines like the ICH E2A.
Logical Relationships of INSTI Adverse Events
The adverse events associated with INSTIs can be grouped into several categories. The following diagram illustrates these relationships.
Caption: Common Adverse Event Categories Associated with INSTIs.
Conclusion
Novel INSTIs offer significant benefits for the treatment of HIV-1 infection. While generally well-tolerated, they are associated with specific safety considerations. Second-generation INSTIs, such as bictegravir and dolutegravir, have demonstrated high efficacy and a good overall safety profile, although concerns regarding neuropsychiatric events and weight gain have emerged. Cabotegravir presents a distinct profile with common injection-site reactions. The first-generation INSTIs, raltegravir and elvitegravir, remain important therapeutic options, with their own characteristic safety profiles. A thorough understanding of these safety profiles, supported by data from robust clinical trials, is essential for optimizing patient care and guiding future drug development efforts.
References
- 1. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 2. hivforumdc.nonprofitsoapbox.com [hivforumdc.nonprofitsoapbox.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. hoganlovells.com [hoganlovells.com]
- 5. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for HIV-1 Integrase Inhibitor 3
Ensuring the safe and proper disposal of research compounds like HIV-1 Integrase Inhibitor 3 is paramount for laboratory safety and environmental protection. As a potent antiviral compound, it requires meticulous handling throughout its lifecycle, from use in experiments to its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Handling and Storage of this compound
Proper handling and storage are the first steps in a safe disposal process. Adherence to these guidelines minimizes the risk of exposure and environmental contamination.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (as powder) or -80°C (in solvent). | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. | [1] |
| In case of Spills | Evacuate personnel to safe areas. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with other hazardous research chemicals, must be handled as regulated chemical waste.[2] Never dispose of this compound down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound (e.g., unused compound, contaminated labware, and personal protective equipment) in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
The container should be made of a material compatible with the chemical. The original container is often the best choice for waste storage.[4]
-
Ensure the waste container is kept closed except when adding waste.[3]
2. Labeling of Hazardous Waste:
-
Properly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
The label must include:
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
This area must be at or near the point of waste generation.[5]
-
Ensure secondary containment for liquid waste to prevent spills.[3]
4. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed by standard practice, and no more than 3% by weight of the total capacity of the container remains.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] The rinsate should be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as solid waste.[3][4]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for unopened containers or six months for opened containers), contact your institution's EHS department to request a waste pickup.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling HIV-1 integrase inhibitor 3
Essential Safety and Handling Guide for HIV-1 Integrase Inhibitors
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with HIV-1 integrase inhibitors. The following procedures and data are intended to ensure the safe handling, use, and disposal of these potent compounds in a laboratory setting.
Hazard Identification and Classification
HIV-1 integrase inhibitors are potent pharmacologically active compounds. The primary hazards associated with these substances in a research setting include accidental ingestion, inhalation, or skin contact, which may lead to unforeseen biological effects. A representative, commercially available research-grade HIV-1 integrase inhibitor (CAS No. 544467-07-4) is classified with the following hazards[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling HIV-1 integrase inhibitors.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Prevents skin contact and absorption. The outer glove should be removed and disposed of within the containment area.[3] |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[2] | Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately upon known contamination.[2] |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator.[2][3] | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling powders or performing tasks that may generate aerosols.[2] | Prevents inhalation of the compound. Fit-testing of the respirator is required.[2] |
| Shoe Covers | Two pairs of disposable shoe covers.[2] | Prevents the tracking of contaminants out of the work area. The outer pair should be removed upon exiting the designated handling area.[2] |
Experimental Protocols
Standard Operating Procedure for Handling HIV-1 Integrase Inhibitors
This protocol outlines the essential steps for safely handling HIV-1 integrase inhibitors in a laboratory setting.
1. Preparation and Engineering Controls:
- All work with powdered forms of HIV-1 integrase inhibitors must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a powder containment hood to minimize inhalation exposure.
- Cover the work surface with a disposable, absorbent, and impermeable bench liner.
- Assemble all necessary equipment and reagents before introducing the inhibitor to the work area.
2. Donning Personal Protective Equipment (PPE):
- Don inner gloves.
- Don a disposable gown, ensuring complete coverage.
- Don outer chemotherapy-rated gloves, pulling the cuffs over the cuffs of the gown.[2]
- Don a properly fitted N95 or higher respirator.
- Don safety goggles and a face shield.
3. Weighing and Reconstitution:
- When weighing the powdered compound, use a dedicated, enclosed balance or a balance within a containment hood.
- Use spatulas and weighing papers designated for potent compounds.
- For reconstitution, add the solvent slowly and carefully to the vial to avoid aerosolization. Solutions are often unstable and should be prepared fresh.[4]
4. Post-Handling and Decontamination:
- Wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol or sterile water), moving from the cleanest to the most contaminated areas.[5]
- Carefully remove outer gloves and dispose of them as hazardous waste while still within the containment area.
- Remove the remaining PPE in the anteroom or designated doffing area, being careful to avoid self-contamination.
5. Waste Disposal:
- All disposable materials that have come into contact with the HIV-1 integrase inhibitor, including gloves, gowns, bench liners, and weighing papers, must be disposed of in a clearly labeled hazardous waste container.[1]
- Empty vials and containers should also be disposed of as hazardous chemical waste.
- Aqueous waste containing the inhibitor should be collected and disposed of as hazardous chemical waste, avoiding release into the environment.[1]
Emergency Spill and Exposure Protocol
Immediate and correct response to a spill or personal exposure is critical.
1. Minor Spill (Contained within the fume hood):
- Alert others in the immediate area.
- Wearing appropriate PPE, absorb the spill with an absorbent pad or spill kit materials.
- Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by a rinse with water.[5]
- Dispose of all cleanup materials as hazardous waste.
2. Major Spill (Outside of the fume hood):
- Evacuate the immediate area and alert others.
- Restrict access to the spill area.
- Contact the institution's Environmental Health and Safety (EHS) department immediately.
- Do not attempt to clean up a major spill without assistance from trained EHS personnel.
3. Personal Exposure:
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
- Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and call a poison control center.[1]
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling HIV-1 integrase inhibitors.
Caption: Workflow for Handling HIV-1 Integrase Inhibitors.
Caption: Decision-Making for Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
